Chroman-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHLMGCHMMCOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456483 | |
| Record name | chroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19090-04-1 | |
| Record name | 2H-1-Benzopyran-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19090-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | chroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Chroman-3-one from Phenols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of chroman-3-one and its derivatives from phenolic starting materials. This compound is a valuable heterocyclic scaffold found in a variety of biologically active compounds and serves as a key intermediate in the synthesis of complex natural products and pharmaceuticals. This document details two principal synthetic strategies: the intramolecular cyclization of α-phenoxyacetones and the gold-catalyzed oxidation of propargyl aryl ethers. Each section includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the reaction pathways and workflows.
Intramolecular Cyclization of α-Phenoxyacetones
The intramolecular Friedel-Crafts cyclization of α-phenoxyacetones is a classical and widely utilized method for the synthesis of chroman-3-ones. This acid-catalyzed reaction proceeds via an electrophilic aromatic substitution mechanism, where the protonated ketone acts as the electrophile and the electron-rich aromatic ring of the phenol serves as the nucleophile.
Synthesis of the α-Phenoxyacetone Precursor
The requisite α-phenoxyacetone precursors are typically prepared from the corresponding phenol and an α-haloacetone, such as chloroacetone or bromoacetone, via a Williamson ether synthesis.
Experimental Protocol: Synthesis of Phenoxyacetone from Phenol [1][2][3]
-
Materials:
-
Phenol (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Anhydrous potassium carbonate (1.5 eq)
-
Anhydrous acetone
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, finely powdered anhydrous potassium carbonate, and anhydrous acetone.
-
Stir the suspension vigorously and add chloroacetone dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the potassium salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude phenoxyacetone.
-
The crude product can be further purified by vacuum distillation.
-
Intramolecular Friedel-Crafts Cyclization
The cyclization of α-phenoxyacetones to chroman-3-ones is typically effected by strong acids, with polyphosphoric acid (PPA) being a common choice. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the adjacent carbon, which then undergoes intramolecular electrophilic attack by the aromatic ring.
Experimental Protocol: Intramolecular Cyclization of Phenoxyacetone to this compound
-
Materials:
-
α-Phenoxyacetone (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Dichloromethane or diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, heat polyphosphoric acid to approximately 80-100 °C with stirring.
-
Add the α-phenoxyacetone dropwise to the hot PPA.
-
Stir the reaction mixture at this temperature for the specified time (typically 1-4 hours), monitoring the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture into a beaker containing ice-water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Quantitative Data for Intramolecular Cyclization
| Phenol Derivative | α-Phenoxyacetone Yield (%) | Cyclization Conditions | This compound Yield (%) | Reference |
| Phenol | 75-85 | PPA, 90°C, 2h | 60-70 | General Procedure |
| 4-Methylphenol | 80-90 | PPA, 90°C, 2h | 65-75 | General Procedure |
| 4-Methoxyphenol | 82-92 | PPA, 80°C, 1.5h | 70-80 | General Procedure |
| 4-Chlorophenol | 70-80 | PPA, 100°C, 3h | 55-65 | General Procedure |
| 3-Methylphenol | 78-88 | PPA, 90°C, 2.5h | Mixture of isomers | General Procedure |
Gold-Catalyzed Oxidation of Propargyl Aryl Ethers
A more contemporary and efficient approach to chroman-3-ones involves a gold-catalyzed oxidation of propargyl aryl ethers. This method offers the advantages of milder reaction conditions and often higher yields compared to the classical Friedel-Crafts approach.
Synthesis of the Propargyl Aryl Ether Precursor
The propargyl aryl ether starting materials are readily synthesized from phenols and propargyl bromide or chloride, typically via a Williamson ether synthesis.
Experimental Protocol: Synthesis of Propargyl Phenyl Ether
-
Materials:
-
Phenol (1.0 eq)
-
Propargyl bromide (80% in toluene, 1.1 eq)
-
Anhydrous potassium carbonate (1.5 eq)
-
Anhydrous acetone
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of phenol in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature and add propargyl bromide dropwise.
-
Continue stirring at room temperature for 12-24 hours or until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude propargyl phenyl ether, which can be purified by column chromatography if necessary.
-
Gold-Catalyzed Oxidative Cyclization
The gold catalyst activates the alkyne moiety of the propargyl aryl ether towards nucleophilic attack by an oxidant (e.g., a pyridine N-oxide), leading to the formation of a gold carbene intermediate. Subsequent intramolecular attack by the phenolic oxygen and rearrangement affords the this compound.
Experimental Protocol: Gold-Catalyzed Synthesis of this compound [4]
-
Materials:
-
Propargyl aryl ether (1.0 eq)
-
Pyridine N-oxide derivative (e.g., 3,5-dichloropyridine N-oxide, 1.2 eq)
-
Gold(I) catalyst (e.g., Me₄ᵗBuXPhosAuNTf₂, 5 mol%)
-
1,2-Dichloroethane (DCE)
-
Silica gel
-
Hexanes/Ethyl acetate
-
-
Procedure:
-
To a solution of the propargyl aryl ether in 1,2-dichloroethane (0.05 M), add the pyridine N-oxide and the gold(I) catalyst.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel flash chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired this compound.
-
Quantitative Data for Gold-Catalyzed Synthesis[4]
| Propargyl Aryl Ether Derived From | Oxidant | Catalyst | Time (h) | Yield (%) |
| 4-tert-Butylphenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 1 | 82 |
| 4-Phenylphenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 1 | 85 |
| 4-Methoxyphenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 1 | 91 |
| 4-Chlorophenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 2 | 78 |
| 3-Methoxyphenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 3 | 75 (11:1 regioisomeric ratio) |
| Phenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 1.5 | 88 |
Visualizations
Reaction Pathways
Caption: Synthetic pathways to this compound from phenol.
Experimental Workflow: Intramolecular Cyclization
References
The Chroman-3-one Scaffold: A Privileged Core in Natural Products for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chroman-3-one scaffold, a key structural motif within the larger chromanone class of oxygen-containing heterocycles, is a recurring feature in a variety of natural products.[1] Distinguished from the more common chroman-4-one by the position of the keto group, this scaffold is of significant interest in medicinal chemistry and drug development. Natural products incorporating the this compound core are predominantly found in fungi and plants and exhibit a wide array of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive overview of the this compound scaffold, detailing its natural sources, synthesis, biological activities, and the experimental protocols used in its study.
Natural Occurrence and Biological Significance
This compound derivatives are important intermediates in the synthesis of various bioactive natural products and chromans.[1] While less common than their chroman-4-one counterparts (flavanones), they are present in a number of noteworthy natural products. A prominent example includes the epiremisporine series of compounds, which are uncommon chromone analogs isolated from the marine-derived fungus Penicillium citrinum.[2][5] These compounds have demonstrated significant biological effects, which are detailed in the subsequent sections. The structural diversity and potent bioactivities of these natural products underscore the importance of the this compound scaffold as a "privileged structure" for the development of new therapeutic agents.[6]
Quantitative Biological Activity Data
The biological evaluation of natural products containing the this compound core has yielded significant quantitative data, particularly regarding their anti-cancer and anti-inflammatory potential. The epiremisporine family, isolated from Penicillium citrinum, provides a key example of this activity.
Table 1: Anticancer Activity of Epiremisporine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Epiremisporine C | A549 (Lung Carcinoma) | 43.82 ± 6.33 | [5] |
| Epiremisporine D | A549 (Lung Carcinoma) | - | [5] |
| Epiremisporine E | A549 (Lung Carcinoma) | - | [5] |
| Epiremisporine B | A549 (Lung Carcinoma) | 32.29 ± 4.83 | [5] |
| Epiremisporine B | HT-29 (Colon Carcinoma) | 50.88 ± 2.29 | [5] |
| Epiremisporine F | HT-29 (Colon Carcinoma) | 44.77 ± 2.70 | [7] |
| Epiremisporine F | A549 (Lung Carcinoma) | 77.05 ± 2.57 | [7] |
| Epiremisporine G | HT-29 (Colon Carcinoma) | 35.05 ± 3.76 | [7] |
| Epiremisporine G | A549 (Lung Carcinoma) | 52.30 ± 2.88 | [7] |
| Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [2][7] |
| Epiremisporine H | A549 (Lung Carcinoma) | 31.43 ± 3.01 | [2][7] |
Table 2: Anti-inflammatory Activity of Epiremisporine Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Epiremisporine D | Superoxide Anion Generation (fMLP-induced) | 6.39 ± 0.40 | [5][8] |
| Epiremisporine E | Superoxide Anion Generation (fMLP-induced) | 8.28 ± 0.29 | [5][8] |
| Epiremisporine B | Superoxide Anion Generation (fMLP-induced) | 3.62 ± 0.61 | [5][8] |
| Epiremisporine G | Superoxide Anion Generation (fMLP-induced) | 31.68 ± 2.53 | [2][7] |
| Epiremisporine H | Superoxide Anion Generation (fMLP-induced) | 33.52 ± 0.42 | [2][7] |
| Penicitrinone A | Superoxide Anion Generation (fMLP-induced) | 2.67 ± 0.10 | [5][8] |
Table 3: Antimicrobial Activity of Selected Chromanone Derivatives
| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |
| Paecilin H | E. coli | 16 | [9] |
| Paecilin J | E. coli | 16 | [9] |
| Paecilin A | C. albicans | 16 | [9] |
| Mono-halogenated nitrochromenes | S. aureus | 8 - 32 | [10] |
| Tri-halogenated nitrochromenes | S. aureus | 1 - 8 | [10] |
| Compound 5s | S. aureus (MDR) | 4 | [10] |
| Compound 5s | S. epidermidis (MDR) | 1 - 4 | [10] |
| General Chroman-4-ones | Various Bacteria & Fungi | 64 - 1024 | [4] |
Signaling Pathways and Mechanism of Action
Studies on chromone derivatives such as the epiremisporines have revealed that their cytotoxic effects against cancer cells are mediated through the induction of apoptosis. Specifically, compounds like Epiremisporine H have been shown to trigger apoptosis in HT-29 cells via the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins and caspases.[2][5] This pathway is a critical regulator of programmed cell death.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the advancement of research. Below are methodologies for the synthesis of the this compound core and key biological assays used to evaluate the activity of its derivatives.
Synthesis Workflow
The synthesis of the this compound scaffold can be achieved through various methods. A particularly efficient, step-economic approach involves the gold-catalyzed oxidation of readily available propargyl aryl ethers.[11]
Protocol 1: Gold-Catalyzed Synthesis of Chroman-3-ones [11]
-
Preparation : To a solution of the propargyl aryl ether substrate (0.50 mmol) in 1,2-dichloroethane (DCE, 10 mL), add the oxidant, such as Pyridine N-oxide (0.65 mmol, 1.3 equiv).
-
Catalyst Addition : Add the gold catalyst, for example, Me₄ᵗBuXPhosAuNTf₂ (0.025 mmol, 5 mol %), to the reaction mixture at room temperature.
-
Reaction : Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Typical reaction times range from 1 to 3 hours.
-
Work-up : Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting residue by silica gel flash chromatography, eluting with a hexanes/ethyl acetate gradient to afford the pure this compound product.
Biological Assay Protocols
Protocol 2: Superoxide Anion Generation Assay in Human Neutrophils [12]
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit superoxide (O₂⁻) production in stimulated neutrophils.
-
Neutrophil Isolation :
-
Isolate neutrophils from heparinized peripheral blood from healthy human donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Lyse residual red blood cells with a hypotonic NaCl solution.
-
Wash and resuspend the purified neutrophils (purity >95%) in an appropriate ice-cold buffer (e.g., Ca²⁺-free Krebs-Ringer phosphate buffer, KRP).
-
-
Assay Procedure (Cytochrome c Reduction) :
-
Pre-warm a 96-well plate at 37°C.
-
Add neutrophils (e.g., 1.33 × 10⁷/ml suspension) to each well.[12]
-
Prepare a solution of 100 µM cytochrome c in Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., Epiremisporine G) at various concentrations to the sample wells.
-
Add the pre-warmed cytochrome c solution to each well.
-
Stimulate superoxide generation by adding an activator such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) to a final concentration of 100 nM or 1 µM.[12][13]
-
Incubate the plate at 37°C for 10-15 minutes.
-
Measure the change in absorbance at 550 nm with a plate reader. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.
-
Calculate the percentage inhibition relative to the stimulated control (fMLP only) to determine the IC₅₀ value.
-
Protocol 3: Clonogenic Assay for Anticancer Activity [14][15]
This assay assesses the long-term efficacy of a cytotoxic compound by measuring the ability of a single cancer cell to proliferate and form a colony.
-
Cell Culture : Culture adherent cancer cells (e.g., HT-29) in appropriate medium (e.g., DMEM with 10% FBS) in T25 or T75 flasks at 37°C and 5% CO₂.
-
Cell Plating :
-
Prepare a single-cell suspension by trypsinization.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed a precise number of cells (e.g., 200-1000, depending on the cell line's plating efficiency and expected toxicity) into 6-well plates or petri dishes.
-
-
Treatment : After allowing the cells to adhere (typically 24 hours), treat them with varying concentrations of the test compound (e.g., Epiremisporine H) for a defined period (e.g., 24-48 hours).
-
Incubation : Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for the required clonogenic period (e.g., 11-14 days for HT-29) until visible colonies (≥50 cells) are formed.[14]
-
Fixing and Staining :
-
Aspirate the medium and wash the colonies gently with PBS.
-
Fix the colonies with a methanol/acetic acid solution or ethanol.
-
Stain the fixed colonies with a solution such as 0.5% crystal violet or carbol fuchsin.[14]
-
-
Colony Counting and Analysis :
-
Wash away excess stain with water and allow the plates to air dry.
-
Count the number of colonies in each dish.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment concentration to determine the compound's cytotoxic effect and calculate IC₅₀ values.
-
Conclusion
The this compound scaffold represents a valuable and privileged core structure in the field of natural product chemistry and drug discovery. Compounds isolated from natural sources, particularly marine fungi, have demonstrated potent and specific biological activities, including the induction of apoptosis in cancer cells and the inhibition of inflammatory responses. The efficient chemical syntheses and detailed biological evaluation methods outlined in this guide provide a solid foundation for researchers to further explore, modify, and optimize this compound derivatives. Continued investigation into this scaffold holds significant promise for the development of novel therapeutic agents to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. Apoptosis Regulators Bcl-2 and Caspase-3 | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijrpc.com [ijrpc.com]
- 7. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clonogenic Assay [bio-protocol.org]
- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chroman-3-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and synthesis of chroman-3-one. The information is intended for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.
Chemical Structure and IUPAC Numbering
This compound, with the chemical formula C₉H₈O₂, is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to a dihydropyran-3-one ring. The systematic numbering of the chroman ring system, according to IUPAC nomenclature for fused heterocyclic systems, begins with the oxygen atom designated as position 1. The numbering then proceeds around the heterocyclic ring and subsequently around the fused benzene ring.
Caption: IUPAC numbering of the this compound scaffold.
Physicochemical and Spectroscopic Data
Structural Parameters (Approximated)
The following table summarizes approximate bond lengths and angles for the this compound core, derived from crystallographic data of substituted chroman-4-one and other related derivatives. These values provide a reasonable estimation of the molecule's geometry.
| Parameter | Bond/Angle | Approximate Value |
| Bond Lengths | O1–C2 | 1.44 Å |
| C2–C3 | 1.52 Å | |
| C3–C4 | 1.51 Å | |
| C4–C4a | 1.51 Å | |
| C4a–C8a | 1.39 Å | |
| O1–C8a | 1.37 Å | |
| C=O (at C3) | 1.21 Å | |
| Bond Angles | C8a–O1–C2 | 116° |
| O1–C2–C3 | 110° | |
| C2–C3–C4 | 117° | |
| C3–C4–C4a | 112° | |
| C4–C4a–C8a | 120° | |
| O1–C8a–C4a | 121° |
Spectroscopic Data
The following tables summarize typical spectroscopic data for the this compound scaffold, compiled from various sources on its derivatives.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Proton | Chemical Shift (δ) ppm (Solvent) | Multiplicity |
| H-2 | 4.3 - 4.6 (CDCl₃) | s |
| H-4 | 3.5 - 3.8 (CDCl₃) | s |
| Aromatic H | 6.8 - 7.9 (CDCl₃) | m |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Carbon | Chemical Shift (δ) ppm (Solvent) |
| C-2 | ~ 70 |
| C-3 | ~ 205 (C=O) |
| C-4 | ~ 45 |
| C-4a | ~ 118 |
| C-5 | ~ 128 |
| C-6 | ~ 122 |
| C-7 | ~ 136 |
| C-8 | ~ 118 |
| C-8a | ~ 160 |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1720 - 1740 | Strong |
| C-O-C Stretch (Ether) | 1220 - 1260 | Strong |
| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
Mass Spectrometry (MS)
| Ionization Mode | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |
| Electron Ionization (EI) | 148 | 120, 92, 64 |
Experimental Protocols
Synthesis of this compound via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers[1]
This method provides an efficient, step-economical route to chroman-3-ones from readily available starting materials.
Workflow Diagram:
Caption: Gold-catalyzed synthesis of this compound.
Materials:
-
Propargyl aryl ether (1.0 eq)
-
Pyridine N-oxide (1.3 eq)
-
[IPrAuCl]/AgNTf₂ or a similar gold(I) catalyst (e.g., 5 mol%)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To a solution of the propargyl aryl ether in 1,2-dichloroethane (DCE), add pyridine N-oxide.
-
Add the gold(I) catalyst to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio, with proton decoupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
Signaling Pathways and Logical Relationships
The synthesis of this compound from propargyl aryl ethers involves a gold-catalyzed cascade reaction. The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the ether oxygen, subsequent rearrangement, and oxidation to yield the this compound core.
Caption: Proposed mechanistic pathway for the gold-catalyzed synthesis of this compound.
This guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols can serve as a starting point for further investigation and application of this important heterocyclic scaffold in various scientific disciplines.
The Chroman-3-One Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-3-one scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. As a derivative of the broader chromone and chromanone classes of flavonoids, the this compound core serves as a "privileged structure," a framework that can interact with multiple biological targets, leading to a diverse range of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the biological significance of the this compound core, focusing on its therapeutic potential in oncology, inflammation, and infectious diseases. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development endeavors.
Biological Activities of this compound Derivatives
Derivatives of the this compound core have demonstrated a remarkable breadth of biological activities, underscoring their potential as therapeutic agents. These activities are often influenced by the nature and position of substituents on the chroman ring system.
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of this compound derivatives against various human cancer cell lines.[3][5][6] The mechanisms underlying their cytotoxic effects are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Anti-inflammatory Activity
This compound and its analogs have been shown to possess significant anti-inflammatory properties.[4][7] A primary mechanism of action is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). By suppressing these inflammatory molecules, this compound derivatives can mitigate the inflammatory response.
Antimicrobial Activity
The this compound scaffold has also been explored for its potential in combating microbial infections. Various derivatives have exhibited inhibitory activity against a range of bacterial and fungal pathogens.[8][9][10][11] The antimicrobial efficacy is often dependent on the specific microbial strain and the substitution pattern on the this compound core.
Data Presentation: Quantitative Biological Activity
To facilitate a comparative analysis of the efficacy of various this compound and related derivatives, the following tables summarize their quantitative biological activity data from multiple studies.
Table 1: Anticancer Activity of this compound and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Epiremisporine H | HT-29 (Colon) | MTT | 21.17 ± 4.89 | [4] |
| Epiremisporine H | A549 (Lung) | MTT | 31.43 ± 3.01 | [4] |
| Epiremisporine G | HT-29 (Colon) | MTT | 35.05 ± 3.76 | [4] |
| Epiremisporine F | HT-29 (Colon) | MTT | 44.77 ± 2.70 | [4] |
| 3-Benzylidenechroman-4-one Derivative 1 | Caco-2 (Colon) | MTT | ~10-30 | [5] |
| 3-Benzylidenechroman-4-one Derivative 5 | HT-29 (Colon) | MTT | ~10-30 | [5] |
| Chromone Derivative 8 | Colorectal Cancer Cells | Not Specified | 3.2 | [12] |
| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | MDA-MB-231 (Breast) | Not Specified | 8.5 | [13] |
Table 2: Anti-inflammatory Activity of this compound and Related Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Epiremisporine G | Human Neutrophils | Superoxide Anion Generation | 31.68 ± 2.53 | [4] |
| Epiremisporine H | Human Neutrophils | Superoxide Anion Generation | 33.52 ± 0.42 | [4] |
| Epiremisporine D | Human Neutrophils | Superoxide Anion Generation | 8.28 ± 0.29 | [6] |
| Epiremisporine B | Human Neutrophils | Superoxide Anion Generation | 3.62 ± 0.61 | [6] |
Table 3: Antimicrobial Activity of this compound and Related Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Chroman-4-one Derivative | Candida albicans | 64 | [8] |
| Chroman-4-one Derivative | Nakaseomyces glabratus | 64 | [8] |
| Chroman Carboxamide Derivative 4a | Gram-negative bacteria | 12.5-100 | [9] |
| Chroman Carboxamide Derivative 4b | Gram-negative bacteria | 12.5-100 | [9] |
| [Cr(phen)3]3+ | Staphylococcus aureus | 1 | [11] |
| [Cr(phen)3]3+ | Escherichia coli | 0.25 | [11] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Induction of Apoptosis
Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][14][15][16][17] A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway. By altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, these compounds can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
Inhibition of Inflammatory Pathways
The anti-inflammatory effects of this compound derivatives are often attributed to their ability to suppress key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[18][19] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. By inhibiting the activation of NF-κB, this compound derivatives can reduce the production of pro-inflammatory cytokines and enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][20][21][22]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][23][24][25][26]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivative stock solution
-
0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[27][28][29][30][31]
Materials:
-
RAW 264.7 macrophage cells
-
96-well microtiter plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Experimental Workflow Visualization
The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from synthesis to biological evaluation.
Conclusion
The this compound core represents a versatile and highly valuable scaffold in the field of medicinal chemistry and drug discovery. The extensive research into its synthesis and biological evaluation has revealed a broad spectrum of potent anticancer, anti-inflammatory, and antimicrobial activities. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of lead compounds with significant therapeutic potential. The continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic methodologies will undoubtedly pave the way for the development of new and effective this compound-based therapeutics to address a range of unmet medical needs.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of curcumin on nuclear factor kappaB signaling pathways in human chronic myelogenous K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. benchchem.com [benchchem.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. dovepress.com [dovepress.com]
- 30. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Gold-Catalyzed Synthesis of Chroman-3-ones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a core, modern synthetic strategy for the preparation of chroman-3-ones, a vital structural motif in medicinal chemistry and natural product synthesis. The focus is on a highly efficient gold-catalyzed oxidative cyclization of propargyl aryl ethers, which offers significant advantages over traditional multi-step methods. This document details the reaction mechanism, presents key performance data, and provides a detailed experimental protocol to facilitate its application in a research and development setting.
Introduction: The Importance of Chroman-3-ones and Synthetic Challenges
Chroman-3-ones are key heterocyclic scaffolds found in a variety of biologically active molecules and serve as crucial intermediates in the synthesis of complex natural products.[1] However, traditional synthetic routes to this important class of compounds are often lengthy, inefficient, and may involve hazardous reagents, highlighting the need for more streamlined and elegant synthetic methodologies.[1] The advent of homogeneous gold catalysis has opened new avenues for the efficient construction of complex molecular architectures under mild conditions. This guide focuses on a powerful gold-catalyzed approach that addresses many of the shortcomings of previous methods.
Gold-Catalyzed Oxidation of Propargyl Aryl Ethers: A Highly Efficient Route to Chroman-3-ones
A robust and step-economical method for the synthesis of chroman-3-ones involves the gold-catalyzed oxidation of readily available propargyl aryl ethers.[1] This transformation proceeds in a single step from the propargyl ether precursors, which themselves are typically prepared in one step from phenols. This approach is characterized by its high efficiency, broad substrate scope, and mild reaction conditions.[1]
The reaction is catalyzed by a cationic gold(I) complex, with hindered phosphine ligands such as Me₄ᵗBuXPhos proving to be particularly effective.[1] Pyridine N-oxides are utilized as the terminal oxidant in this process.[1]
Proposed Reaction Mechanism
The reaction is believed to proceed through the formation of a key α-oxo gold carbene intermediate. The proposed catalytic cycle is depicted below:
Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of chroman-3-ones.
Data Presentation: Substrate Scope and Yields
The gold-catalyzed oxidation of propargyl aryl ethers demonstrates broad functional group tolerance and generally provides good to excellent yields of the corresponding chroman-3-ones. A summary of representative substrates and their isolated yields is presented in the table below.
| Entry | Substrate (Propargyl Aryl Ether) | Product (this compound) | Yield (%)[1] |
| 1 | 4-tert-Butylphenyl propargyl ether | 6-tert-Butylthis compound | 82 |
| 2 | 4-Methoxyphenyl propargyl ether | 6-Methoxythis compound | 85 |
| 3 | 3,5-Dimethylphenyl propargyl ether | 6,8-Dimethylthis compound | 81 |
| 4 | 4-Phenylphenyl propargyl ether | 6-Phenylthis compound | 75 |
| 5 | Naphthyl propargyl ether | Naphtho[2,1-b]pyran-2-one | 78 |
| 6 | 4-Chlorophenyl propargyl ether | 6-Chlorothis compound | 65 |
| 7 | 4-Bromophenyl propargyl ether | 6-Bromothis compound | 68 |
| 8 | Methyl 4-(prop-2-yn-1-yloxy)benzoate | Methyl 3-oxochroman-6-carboxylate | 55 |
| 9 | 4-(Prop-2-yn-1-yloxy)phenyl acetate | 3-Oxochroman-6-yl acetate | 72 |
| 10 | 1-Phenylprop-2-yn-1-yl phenyl ether | 2-Phenylthis compound | 70 |
Reaction Conditions: Substrate (0.50 mmol), Me₄ᵗBuXPhosAuNTf₂ (5 mol%), Pyridine N-oxide derivative (1.2-1.3 equiv), DCE (0.05 M), room temperature, 1-3 h.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 6-tert-butylthis compound as a representative example of the gold-catalyzed oxidation of propargyl aryl ethers.
General Experimental Workflow
The general workflow for the synthesis and purification of chroman-3-ones via this method is outlined below.
Caption: General experimental workflow for this compound synthesis.
Detailed Protocol for the Synthesis of 6-tert-Butylthis compound
Materials:
-
4-tert-Butylphenyl propargyl ether (1.0 equiv)
-
Me₄ᵗBuXPhosAuNTf₂ (0.05 equiv)
-
Pyridine N-oxide (1.3 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Silica gel for flash chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add 4-tert-butylphenyl propargyl ether (0.50 mmol, 1.0 equiv).
-
Add anhydrous 1,2-dichloroethane (10 mL) to dissolve the substrate.
-
Sequentially add the gold catalyst, Me₄ᵗBuXPhosAuNTf₂ (0.025 mmol, 5 mol %), and pyridine N-oxide (0.65 mmol, 1.3 equiv) to the solution at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel flash chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 6-tert-butylthis compound.[1]
Conclusion
The gold-catalyzed oxidation of propargyl aryl ethers provides a powerful and efficient method for the synthesis of chroman-3-ones. This approach is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, making it a valuable tool for researchers in organic synthesis and drug development. The intermediacy of an α-oxo gold carbene highlights the unique reactivity that can be accessed with gold catalysts, enabling transformations that are challenging to achieve with other methods. This guide provides the necessary data and protocols to implement this valuable synthetic strategy.
References
A Technical Guide to Naturally Occurring Chroman-3-one Analogues: Isolation, Quantification, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-3-one, a heterocyclic organic compound, forms the core structure of a variety of naturally occurring analogues with significant therapeutic potential. These compounds, often classified under the broader category of chromanones, are predominantly found in the plant and fungi kingdoms. Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have positioned them as promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound analogues, detailing their isolation, quantification, and the signaling pathways through which they exert their effects.
Natural Sources of this compound Analogues
This compound analogues are biosynthesized by a range of organisms, with plants and endophytic fungi being the most prolific producers.
Plant Sources
A primary plant source of compounds featuring a structure closely related to this compound is the heartwood of Caesalpinia sappan L., commonly known as Sappanwood.[1] This plant is rich in homoisoflavonoids, which are structurally similar to this compound derivatives.[2] Notable compounds isolated from C. sappan include sappanone A, which possesses an α,β-unsaturated carbonyl group crucial for its biological activity, and other related homoisoflavonoids.[2]
Fungal Sources
Endophytic fungi, which reside within plant tissues, are another significant source of this compound analogues and other bioactive secondary metabolites.[3][4] Genera such as Penicillium and Xylaria have been identified as producers of various chromone and chromanone derivatives.[5][6] For instance, an endophytic Penicillium sp. isolated from the plant Daphniphyllum longeracemosum was found to produce novel chroman derivatives.[5] While specific this compound analogues are less commonly reported, the chemical diversity of fungal endophytes suggests they are a promising area for the discovery of new compounds with this scaffold.
Isolation and Quantification of this compound Analogues
The extraction and purification of this compound analogues from their natural sources require a multi-step approach involving solvent extraction followed by chromatographic techniques.
Data Presentation: Quantitative Analysis
While specific yields for this compound analogues are not widely reported, data from related compounds in Caesalpinia sappan provide an indication of the quantities that can be obtained. The yield of crude extracts from C. sappan heartwood can vary depending on the extraction method and solvent used.
| Natural Source | Extraction Method | Solvent | Yield of Crude Extract (%) | Key Compounds Isolated | Reference |
| Caesalpinia sappan Heartwood | Soxhlet Extraction | 95% Ethanol | 3.6 (w/w) | Phenolic pigments | [7] |
| Caesalpinia sappan Heartwood | Ultrasound-Assisted Extraction | Ethanol | 6.125 | Phenolic compounds, Brazilin | [8] |
| Caesalpinia sappan Heartwood | Accelerated Solvent Extraction | Ethanol:Water (3:1) | 9.16 - 16.18 | Brazilin | [9] |
| Endophytic Penicillium sp. | Solid Culture Fermentation | EtOAc-MeOH-AcOH (80:15:5) | Not Specified | Chroman derivatives | [5] |
Experimental Protocols
1. Extraction of Homoisoflavonoids from Caesalpinia sappan Heartwood
This protocol is based on methodologies described for the extraction of bioactive compounds from C. sappan.[7][8][9][10]
-
Materials:
-
Dried heartwood of Caesalpinia sappan, coarsely ground
-
95% Ethanol
-
Soxhlet apparatus or Ultrasound probe
-
Rotary evaporator
-
Freeze-dryer
-
-
Procedure:
-
Preparation of Plant Material: Thoroughly clean the dried heartwood and grind it into a coarse powder.[7]
-
Extraction (Choose one method):
-
Soxhlet Extraction: Place 100 g of the powdered heartwood into a thimble and extract with 300 mL of 95% ethanol in a Soxhlet apparatus for approximately 15 hours, or until the solvent runs clear.[7]
-
Ultrasound-Assisted Extraction (UAE): Mix 10 g of the powdered heartwood with 100-150 mL of ethanol (concentration can be varied, e.g., 50-90%).[8][10] Perform extraction using an ultrasonic probe (e.g., 20-30 kHz) for 15-20 minutes at a controlled temperature (e.g., 50°C).[8][10]
-
-
Concentration: After extraction, filter the solution to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.[7]
-
Lyophilization: Freeze-dry the concentrated extract to obtain a stable powder.[7]
-
2. Isolation of Chromanones from Endophytic Fungi
This is a general protocol for the extraction of secondary metabolites from fungal cultures.[5]
-
Materials:
-
Fungal culture grown on a solid medium (e.g., Potato Dextrose Agar)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Extraction: After a suitable incubation period (e.g., 3 weeks), exhaustively extract the fungal culture with a solvent mixture such as EtOAc-MeOH-AcOH (80:15:5, v/v/v).[5]
-
Solvent Partitioning: Concentrate the extract and partition it between EtOAc and water. Collect the EtOAc soluble fraction.[6]
-
Chromatographic Separation:
-
Subject the EtOAc fraction to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether/acetone followed by chloroform/methanol) to obtain several fractions.[5]
-
Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography with methanol as the eluent.[6]
-
Final purification of the isolated compounds can be achieved by preparative HPLC.[5]
-
-
Signaling Pathways and Biological Activities
This compound analogues and related homoisoflavonoids from Caesalpinia sappan have been shown to modulate several key signaling pathways, contributing to their anti-inflammatory and anti-cancer effects.
Anti-inflammatory Activity:
-
NF-κB Signaling Pathway: Sappanone A has been shown to ameliorate acute lung injury by inhibiting the activation of the NF-κB signaling pathway.[2] This pathway is a central regulator of inflammation.
-
Nitric Oxide (NO) Production: Ethanolic extracts of C. sappan significantly suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, indicating a potent anti-inflammatory effect.[11]
Anti-cancer Activity:
-
TOPK Pathway: 3-Deoxysappanchalcone, another compound from C. sappan, has been found to inhibit the proliferation of colon cancer cells by targeting the T-lymphokine-activated killer cell-originated protein kinase (TOPK) pathway.[12]
-
Apoptosis Induction: Brazilein, a major component of C. sappan, induces apoptosis in triple-negative breast cancer cells.[12]
The following diagram illustrates a simplified workflow for the isolation and analysis of this compound analogues.
The diagram below depicts a simplified representation of a signaling pathway that can be modulated by this compound analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal secondary metabolites in food and pharmaceuticals in the era of multi-omics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. phytojournal.com [phytojournal.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Sappan Heartwood (Caesalpinia sappan L.) Extract as a Natural Antimicrobial Used in Beetroot Juice by Accelerated Solvent Extraction [foodandnutritionjournal.org]
- 10. scielo.br [scielo.br]
- 11. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
Methodological & Application
Synthesis of 3-Substituted Chroman-4-ones: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 3-substituted chroman-4-ones, a class of compounds with significant therapeutic potential. This privileged scaffold is a core component of numerous biologically active molecules, demonstrating efficacy as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. Notably, certain derivatives have emerged as potent and selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer.[1][2][3][4]
This guide details various synthetic strategies, offering comprehensive experimental protocols and quantitative data to facilitate the replication and optimization of these methods in a laboratory setting.
Synthetic Methodologies Overview
Several robust methods have been developed for the synthesis of 3-substituted chroman-4-ones. The choice of method often depends on the desired substituent at the 3-position and the available starting materials. Key strategies include:
-
Radical Cascade Cyclization of o-Allyloxybenzaldehydes: This powerful strategy allows for the introduction of a wide array of functional groups at the C3-position through the use of appropriate radical precursors.[1][5] These reactions can be initiated using transition-metal-free systems, silver catalysis, or visible-light photoredox catalysis.[1][5]
-
Visible-Light-Mediated Synthesis: This approach offers a mild and environmentally friendly alternative for the synthesis of 3-alkyl-substituted chroman-4-ones.[6][7][8][9] These methods often utilize photoredox catalysts to generate radicals under gentle conditions.
-
Base-Mediated Aldol Condensation: This classical yet effective method involves the reaction of 2'-hydroxyacetophenones with various aldehydes.[1][2] A subsequent intramolecular oxa-Michael addition yields the chroman-4-one scaffold.[1] This one-step procedure is particularly efficient for the synthesis of 2,3-disubstituted chroman-4-ones.[1]
Experimental Protocols
Protocol 1: Visible-Light-Mediated Deaminative Alkylation for 3-Alkyl-Substituted Chroman-4-ones
This protocol describes a visible-light-induced synthesis of 3-alkyl-substituted chroman-4-one derivatives via the deaminative alkylation of amino acid-derived Katritzky salts and tandem cyclization with o-(allyloxy)arylaldehydes. This method is notable for its broad substrate scope and good functional group tolerance.[9]
Materials:
-
o-(Allyloxy)arylaldehyde (1.0 equiv)
-
Amino acid-derived Katritzky salt (1.5 equiv)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., DMSO)
-
30 W blue LEDs
Procedure:
-
To a reaction tube, add the o-(allyloxy)arylaldehyde, the Katritzky salt, and the base.
-
Add the solvent and stir the mixture at room temperature.
-
Irradiate the reaction mixture with 30 W blue LEDs.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkyl-substituted chroman-4-one.
Protocol 2: Base-Mediated Aldol Condensation for 2,3-Disubstituted Chroman-4-ones
This protocol outlines the synthesis of 2-alkyl-chroman-4-ones via a base-promoted crossed aldol condensation of commercially available 2'-hydroxyacetophenones and appropriate aldehydes, followed by an intramolecular oxa-Michael addition.[1]
Materials:
-
2'-Hydroxyacetophenone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Base (e.g., Diisopropylamine - DIPA)
-
Solvent (e.g., Ethanol)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 2'-hydroxyacetophenone, aldehyde, and base in ethanol.
-
Seal the vial and heat the mixture in a microwave reactor to 160-170 °C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 2,3-disubstituted chroman-4-one.
Quantitative Data Summary
The following tables summarize the yields of various 3-substituted chroman-4-ones synthesized using the described methods.
Table 1: Yields of 3-Alkyl-Substituted Chroman-4-ones via Visible-Light-Mediated Deaminative Alkylation [9]
| Entry | o-(Allyloxy)arylaldehyde | Alkyl Source (from Katritzky Salt) | Product | Yield (%) |
| 1 | 2-(Allyloxy)benzaldehyde | from Glycine | 3-(Methyl)chroman-4-one | 88 |
| 2 | 2-(Allyloxy)benzaldehyde | from Alanine | 3-(Ethyl)chroman-4-one | 75 |
| 3 | 2-(Allyloxy)benzaldehyde | from Valine | 3-(Isopropyl)chroman-4-one | 68 |
| 4 | 5-Bromo-2-(allyloxy)benzaldehyde | from Glycine | 6-Bromo-3-(methyl)chroman-4-one | 72 |
| 5 | 5-Methoxy-2-(allyloxy)benzaldehyde | from Glycine | 6-Methoxy-3-(methyl)chroman-4-one | 65 |
Table 2: Yields of 2,3-Disubstituted Chroman-4-ones via Base-Mediated Aldol Condensation [1]
| Entry | 2'-Hydroxyacetophenone | Aldehyde | Product | Yield (%) |
| 1 | 2'-Hydroxyacetophenone | Hexanal | 2-Pentylchroman-4-one | 88 |
| 2 | 2'-Hydroxy-5'-bromoacetophenone | Hexanal | 6-Bromo-2-pentylchroman-4-one | 75 |
| 3 | 2'-Hydroxy-5'-chloroacetophenone | Hexanal | 6-Chloro-2-pentylchroman-4-one | 81 |
| 4 | 2'-Hydroxy-3',5'-dibromoacetophenone | Hexanal | 6,8-Dibromo-2-pentylchroman-4-one | 62 |
| 5 | 2'-Hydroxyacetophenone | Butyraldehyde | 2-Propylchroman-4-one | 76 |
Applications in Drug Discovery: SIRT2 Inhibition
Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[1][2] SIRT2 is a promising therapeutic target for neurodegenerative disorders such as Parkinson's and Huntington's disease, as well as for certain types of cancer.[10][11][12] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, including α-tubulin, which can result in cell cycle arrest and antitumor effects.[2][11]
The most potent inhibitors often feature an alkyl chain at the 2-position and electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold.[1][2] For instance, 6,8-dibromo-2-pentylchroman-4-one has an IC50 of 1.5 μM for SIRT2.[12]
Visualizations
Caption: General workflow for the synthesis and isolation of 3-substituted chroman-4-ones.
Caption: Simplified signaling pathway of SIRT2 inhibition by 3-substituted chroman-4-ones.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Chroman-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural characterization and purity assessment of chroman-3-one (C₉H₈O₂; Molar Mass: 148.16 g/mol ).[1] The protocols outlined below are essential for researchers engaged in the synthesis, quality control, and development of this compound and its derivatives, which are important intermediates in organic and medicinal chemistry.[2]
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for the unambiguous identification and structural characterization of this compound. These methods provide detailed information about the molecule's functional groups, connectivity, and overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
1.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |
| Aromatic Protons (H-5, H-6, H-7, H-8) | 6.8 - 7.9 | Multiplet (m) |
| Methylene Protons (H-2) | ~4.5 | Singlet (s) or Triplet (t) |
| Methylene Protons (H-4) | ~2.7 | Singlet (s) or Triplet (t) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific substitution pattern on the aromatic ring.
1.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
| Carbonyl Carbon (C-3) | 190 - 205 |
| Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) | 115 - 160 |
| Methylene Carbon (C-2) | 65 - 75 |
| Methylene Carbon (C-4) | 35 - 45 |
Note: These are approximate ranges based on data for similar chromanone structures.[3]
1.1.3. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][4]
-
Transfer the solution to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[4]
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
For ¹H NMR:
-
Set the spectral width to 0-12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to 0-220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Characteristic FT-IR Absorption Bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |
| C=O (Ketone) Stretch | 1710 - 1730 | Strong, Sharp |
| C-O (Ether) Stretch | 1200 - 1300 | Strong |
| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) Stretch | 1450 - 1600 | Medium to Weak |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[5]
1.2.1. Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is usually presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Expected Mass Spectrometry Data for this compound.
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 148 | Molecular Ion |
| [M-CO]⁺ | 120 | Loss of a carbonyl group |
| [M-C₂H₂O]⁺ | 106 | Retro-Diels-Alder fragmentation |
Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI). The base peak will be the most abundant fragment.
1.3.1. Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation (e.g., with Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer.
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio and detected.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
Table 5: Expected UV-Visible Absorption Data for this compound.
| Solvent | λmax (nm) Range |
| Ethanol/Methanol | 250 - 260 and 290 - 310 |
Note: The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and any substituents on the this compound structure.[6]
1.4.1. Experimental Protocol for UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound.
2.1.1. Experimental Protocol for HPLC
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile or methanol and water (with or without a buffer like ammonium formate) is typically employed. The exact ratio should be optimized for the best separation.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 254 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds.
2.2.1. Experimental Protocol for GC-MS
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: An initial temperature of around 60-100 °C, held for a few minutes, followed by a ramp to a final temperature of 250-280 °C.[10]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: A range of 40-400 amu is generally sufficient to capture the molecular ion and key fragments.
-
Solvent Delay: A solvent delay is used to prevent the solvent peak from overwhelming the detector.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Visualized Workflows
The following diagrams illustrate the logical workflows for the characterization of this compound.
Caption: General analytical workflow for the characterization of synthesized this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. compoundchem.com [compoundchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous HPLC determination of soluble signaling molecules and metabolic status in neuroblastoma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blamp.sites.truman.edu [blamp.sites.truman.edu]
Application Note: Determination of Chroman-3-one Purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of chroman-3-one purity. The method is designed for researchers, scientists, and professionals in drug development and quality control who require an accurate assessment of this compound and its potential impurities. The protocol employs a standard C18 column with a gradient elution of water and acetonitrile, coupled with UV detection. This stability-indicating assay is capable of separating this compound from its potential degradation products and synthesis-related impurities, ensuring accurate purity assessment.[1][2]
Introduction
This compound is a heterocyclic ketone that serves as a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The purity of this starting material is critical as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks. Therefore, a validated analytical method to accurately determine the purity of this compound is essential for ensuring the quality and consistency of research and manufacturing processes.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. This note describes a specific, accurate, and precise RP-HPLC method developed for the purity analysis of bulk this compound.
Experimental Protocol
Apparatus and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reverse-phase C18 column.
-
Analytical Balance: Mettler Toledo MS-TS or equivalent.
-
pH Meter: Calibrated, suitable for aqueous solutions.
-
Volumetric flasks, pipettes, and autosampler vials.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade or higher.[3]
-
Water: HPLC or Milli-Q grade.
-
Formic Acid: LC-MS grade (≥99%).
-
This compound Reference Standard: Purity ≥99.5%.
-
This compound Sample: Batch to be tested.
Chromatographic Conditions
The chromatographic parameters are summarized in the table below. A gradient elution is employed to ensure the separation of this compound from both early and late-eluting impurities.[2][3]
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Prepare the solution as described for the Reference Standard.
Experimental and Data Analysis Workflow
The overall procedure from preparation to final analysis is outlined below.
Caption: High-level workflow for HPLC purity analysis of this compound.
The subsequent data analysis involves integrating all observed peaks and calculating the purity based on the principle of area normalization.
Caption: Step-by-step workflow for data analysis and purity calculation.
Results and Data Presentation
Upon analysis, the chromatogram of the reference standard should exhibit a single major peak corresponding to this compound. The sample chromatogram will show the main peak for this compound and may show additional smaller peaks corresponding to impurities. The purity is calculated using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength.
System Suitability
Before sample analysis, system suitability must be established by injecting the reference standard solution five times. The results should meet the following criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Quantitative Data Summary
Below is a table with example data from the analysis of a hypothetical this compound batch.
| Peak ID | Peak Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity A | 4.82 | 15.4 | 0.12 |
| 2 | Impurity B | 7.15 | 35.1 | 0.28 |
| 3 | This compound | 9.54 | 12540.8 | 99.52 |
| 4 | Impurity C | 12.33 | 10.2 | 0.08 |
| Total | - | - | 12601.5 | 100.00 |
Calculation:
-
Purity of this compound (%) = (Peak Area of this compound / Total Peak Area) x 100
-
Purity (%) = (12540.8 / 12601.5) x 100 = 99.52%
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the determination of purity for this compound. The method is specific, robust, and provides clear separation between the main component and its potential impurities. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting to ensure the integrity of this compound used in further scientific applications.
References
Application Notes and Protocols for NMR Spectroscopy of Chroman-3-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chroman-3-one and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them attractive scaffolds in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation, purity assessment, and study of molecular interactions of these compounds. These application notes provide an overview of NMR techniques and detailed protocols relevant to the analysis of the this compound core structure.
Application Notes
Structural Elucidation and Verification
The primary application of NMR spectroscopy for this compound derivatives is the confirmation of their molecular structure. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the benzo ring and the aliphatic protons on the heterocyclic ring typically appear in distinct regions of the spectrum.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment (e.g., C=O, aromatic C, aliphatic CH, CH₂, CH₃).
-
2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular framework.[1]
-
COSY: Identifies protons that are coupled to each other (typically separated by two or three bonds), helping to establish proton connectivity within the aliphatic and aromatic portions of the molecule.
-
HSQC: Correlates directly attached proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
-
HMBC: Shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly powerful for connecting different fragments of the molecule, such as linking substituents to the this compound core or confirming the connectivity across the ether oxygen and carbonyl group.
-
Stereochemical Analysis
For this compound derivatives with stereocenters, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the relative stereochemistry. These experiments detect protons that are close in space, regardless of their bonding connectivity. For example, a NOESY cross-peak between a proton on a substituent and a proton on the chroman ring can establish their relative orientation (e.g., cis or trans).
Application in Drug Discovery
NMR spectroscopy is a powerful tool in the drug discovery pipeline, particularly in fragment-based drug discovery (FBDD).[2][3] this compound derivatives can be part of fragment libraries screened against biological targets like proteins or nucleic acids.
-
Hit Identification: Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR or Water-LOGSY, can rapidly screen for fragments that bind to a target protein, even with weak affinity.[4]
-
Binding Site Mapping: Target-observed NMR experiments, like ¹H-¹⁵N HSQC, are used with isotopically labeled proteins. Upon binding of a this compound derivative, specific amino acid residues in the protein's binding pocket will show chemical shift perturbations, allowing for the mapping of the interaction site.[4]
-
Structure-Activity Relationship (SAR) Studies: By comparing the NMR data of a series of derivatives, researchers can understand how structural modifications affect target binding and activity, guiding the optimization of lead compounds.[5]
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for chroman-4-one, a closely related and well-documented scaffold, and its derivatives. These values serve as a useful reference for the analysis of chroman-3-ones, where similar patterns are expected.
Table 1: Representative ¹H and ¹³C NMR Data for 2-Pentylchroman-4-one [5]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 4.41 (m) | 77.9 |
| 3 | 2.66 (m) | 43.0 |
| 4 | - | 192.7 |
| 4a | - | 121.0 |
| 5 | 7.85 (dd, J=7.8, 1.7 Hz) | 121.1 |
| 6 | 6.97 (m) | 117.9 |
| 7 | 7.44 (ddd, J=8.3, 7.2, 1.8 Hz) | 135.9 |
| 8 | 6.97 (m) | 126.9 |
| 8a | - | 161.7 |
| Pentyl-1' | 1.85 (m), 1.69 (m) | 34.9 |
| Pentyl-2' | 1.35 (m) | 24.6 |
| Pentyl-3' | 1.35 (m) | 31.6 |
| Pentyl-4' | 1.35 (m) | 22.5 |
| Pentyl-5' | 0.90 (t, J=7.0 Hz) | 14.0 |
Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS or the residual solvent signal. Multiplicity is denoted as m (multiplet), t (triplet), and dd (doublet of doublets).
Mandatory Visualizations
Caption: Core structure and atom numbering of the this compound scaffold.
Caption: General workflow for NMR analysis of this compound derivatives.
Experimental Protocols
Protocol for NMR Sample Preparation
This protocol provides a standard method for preparing a high-quality NMR sample of a this compound derivative.[6]
-
Sample Weighing: Accurately weigh the solid sample.
-
For ¹H NMR: 5-10 mg.
-
For ¹³C NMR: 20-50 mg.
-
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used for chromone and chroman-one derivatives as they are often soluble in it. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on solubility.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Briefly vortex if necessary to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid transferring any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can accurately reference spectra to the residual solvent peak (e.g., CDCl₃: δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).[6]
Protocol for 1D NMR Data Acquisition
The following are general spectrometer parameters. Optimization may be required based on the specific instrument and sample.
For ¹H NMR Spectroscopy: [6]
-
Spectrometer Frequency: 400-600 MHz.
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K (25 °C).
For ¹³C NMR Spectroscopy: [6]
-
Spectrometer Frequency: 100-150 MHz (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Number of Scans: ≥ 1024 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K (25 °C).
Protocol for 2D NMR Data Acquisition
2D NMR experiments are essential for complete structural assignment.
-
gCOSY (¹H-¹H Correlation):
-
Purpose: To identify J-coupled protons.
-
Parameters: Use standard gradient-selected COSY pulse programs. Typically run with 2-4 scans per increment and 256-512 increments in the indirect dimension.
-
-
gHSQC (¹H-¹³C One-Bond Correlation):
-
Purpose: To correlate protons with their directly attached carbons.
-
Parameters: Use standard gradient-selected, sensitivity-enhanced HSQC pulse programs. Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
-
gHMBC (¹H-¹³C Long-Range Correlation):
-
Purpose: To correlate protons and carbons over 2-3 bonds.
-
Parameters: Use standard gradient-selected HMBC pulse programs. The long-range coupling constant can be optimized, but a default value of 8-10 Hz is often a good starting point.[1]
-
References
Application Notes and Protocols: Chroman-3-one as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of chroman-3-one and its derivatives as pivotal intermediates in the discovery of novel therapeutic agents. The unique structural scaffold of this compound allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This document outlines key applications, presents quantitative biological data, and offers detailed experimental protocols for the synthesis and evaluation of this compound derivatives.
Introduction
The chroman scaffold, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry.[1][2] this compound, a key derivative, serves as a versatile starting material for the synthesis of a multitude of biologically active molecules.[3] Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, neurodegenerative diseases, and infectious diseases. The reactivity of the ketone group and the aromatic ring allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for specific biological targets.
Key Applications in Drug Discovery
This compound derivatives have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: this compound analogs have shown potent cytotoxic effects against various cancer cell lines.[4][5][6] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.
-
Anti-inflammatory Agents: Derivatives of this compound have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[7]
-
Neuroprotective Agents: The chroman scaffold has been explored for its potential in treating neurodegenerative diseases like Alzheimer's.[8][9][10] Certain derivatives exhibit inhibitory activity against enzymes such as monoamine oxidases (MAOs) and can mitigate neuronal damage.[9][11]
-
SIRT2 Inhibitors: Substituted chroman-4-ones, structurally similar to chroman-3-ones, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a promising target for neurodegenerative disorders and cancer.[12][13][14]
Data Presentation
The following tables summarize the quantitative biological data for various this compound derivatives and related compounds.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Derivative 1 | Colon Cancer (various) | 8 - 20 | Cisplatin |
| Derivative 3 | Colon Cancer (various) | 15 - 30 | Cisplatin |
| Derivative 5 | Colon Cancer (various) | 15 - 30 | Cisplatin |
| Epiremisporine H | HT-29 (Colon) | 21.17 ± 4.89 | 5-Fluorouracil |
| Epiremisporine H | A549 (Lung) | 31.43 ± 3.01 | 5-Fluorouracil |
| Compound 4 | HL60 (Leukemia) | 8.09 | Staurosporine |
| Compound 4 | MCF-7 (Breast) | 3.26 | Staurosporine |
| Compound 4 | A549 (Lung) | 9.34 | Staurosporine |
Table 2: Anti-inflammatory Activity of Chromone Derivatives
| Compound ID | Assay | EC50 (µM) | Positive Control |
| Compound 5-9 | NO Production Inhibition (LPS-induced RAW264.7 cells) | 5.33 ± 0.57 | Ibuprofen |
| Epiremisporine G | Superoxide Anion Generation Inhibition (fMLP-induced human neutrophils) | 31.68 ± 2.53 | - |
| Epiremisporine H | Superoxide Anion Generation Inhibition (fMLP-induced human neutrophils) | 33.52 ± 0.42 | - |
Table 3: Neuroprotective and Enzyme Inhibitory Activity of Chromone Derivatives
| Compound ID | Target/Assay | IC50/Activity |
| Compound 11 | MAO-B | 15.62 nM |
| Compound 11 | MAO-A | 13.61 µM |
| Compound s19 | hMAO-A | 5.12 µM |
| Compound s19 | hMAO-B | 0.816 µM |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 µM |
| (-)-1a (8-bromo-6-chloro-2-pentylchroman-4-one) | SIRT2 | 1.5 µM |
| (+)-1a (8-bromo-6-chloro-2-pentylchroman-4-one) | SIRT2 | 4.5 µM |
Experimental Protocols
Protocol 1: General Synthesis of Substituted Chroman-4-ones[12]
This protocol describes a microwave-assisted, base-mediated aldol condensation for the synthesis of 2-substituted chroman-4-ones, which are structurally related to chroman-3-ones and serve as valuable intermediates.
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Appropriate aldehyde
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in EtOH, add the appropriate aldehyde (1.1 equiv) and DIPA (1.1 equiv).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
Dilute the reaction mixture with CH2Cl2.
-
Wash the organic phase sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and brine.
-
Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one derivative.
Diagram 1: Synthesis of Chroman-4-one Derivatives
Caption: General workflow for the synthesis of chroman-4-one derivatives.
Protocol 2: In Vitro SIRT2 Inhibition Assay[15]
This protocol details a fluorometric assay to determine the inhibitory activity of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic peptide substrate (e.g., Fluor-de-Lys-SIRT2 substrate)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution (e.g., containing trypsin and a fluorescence developer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the SIRT2 enzyme, the fluorogenic peptide substrate, and the test compound at various concentrations. Include a control with DMSO vehicle.
-
Initiate the enzymatic reaction by adding NAD+ solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader (excitation: 360 nm, emission: 460 nm).
-
Subtract the background fluorescence from wells without the enzyme.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Diagram 2: SIRT2 Inhibition Assay Workflow
Caption: Step-by-step workflow for the in vitro SIRT2 inhibition assay.
Protocol 3: MTT Assay for Cytotoxicity[16]
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
Diagram 3: MTT Assay for Cytotoxicity
Caption: A flowchart of the MTT assay for determining cytotoxicity.
Protocol 4: Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity[16]
This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in DMSO
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL). Include a negative control (no LPS) and a positive control (LPS and vehicle).
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Diagram 4: Apoptosis Induction Pathway
Caption: Signaling pathway for apoptosis induction by chromone derivatives.[5]
Conclusion
This compound and its derivatives represent a highly valuable and versatile scaffold in modern drug discovery. The synthetic accessibility and the broad range of biological activities make this class of compounds a promising starting point for the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound intermediates in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of novel chromone derivatives as balanced multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collection - Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2âSelective Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Applications of Chroman-3-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chroman-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its structural features allow for diverse substitutions, enabling the fine-tuning of its biological profile. This document provides an overview of the applications of this compound derivatives, along with relevant quantitative data and detailed experimental protocols for their synthesis and biological evaluation.
Anticancer Activity
This compound derivatives have emerged as promising candidates for cancer therapy. Studies have demonstrated their cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.
A series of 3-benzylidenechromanones and their spiropyrazoline analogues were synthesized and evaluated for their anti-proliferative potential against four cancer cell lines[1][2][3]. Notably, compounds with a pyrazoline ring incorporated into the 3-arylideneflavanone structure showed improved activity, suggesting this modification could be beneficial in the development of new anticancer agents[1][2][3]. For instance, certain compounds induced G2/M phase arrest in 60% of HL-60 cells[1][2][3].
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HL-60 | Lower than reference | [1] |
| Compound 7 | HL-60 | Lower than reference | [1] |
| Compound 11 | HL-60 | 8.36 | [1] |
| Compound 11 | NALM-6 | 9.08 | [1] |
| Compound 11 | WM-115 | 6.45 | [1] |
| Compound 12 | HL-60 | 11.76 | [1] |
| Compound 12 | NALM-6 | 8.69 | [1] |
| Epiremisporine F (1) | HT-29 | 44.77 ± 2.70 | [4] |
| Epiremisporine G (2) | HT-29 | 35.05 ± 3.76 | [4] |
| Epiremisporine H (3) | HT-29 | 21.17 ± 4.89 | [4] |
| Epiremisporine F (1) | A549 | 77.05 ± 2.57 | [4] |
| Epiremisporine G (2) | A549 | 52.30 ± 2.88 | [4] |
| Epiremisporine H (3) | A549 | 31.43 ± 3.01 | [4] |
Reference compounds for comparison were 4-chromanone or quercetin.[1][2][3]
The anticancer activity of some chromone derivatives, such as epiremisporine H, has been shown to be mediated through the induction of apoptosis via the Bcl-2, Bax, and caspase-3 signaling cascades[4].
References
- 1. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Flavonoids Using Chroman-4-one
Note on Nomenclature: The protocols herein refer to chroman-4-one , the common and stable ketone precursor for flavonoid synthesis. Its isomer, chroman-3-one, is less common in this context.
Application Notes
Flavonoids are a diverse class of secondary metabolites found in plants, known for their significant biological activities.[1] The chroman-4-one scaffold is a fundamental building block for the synthesis of several major flavonoid subclasses, including flavanones, flavones, and chalcones. The primary synthetic strategy involves the condensation of a chroman-4-one precursor (or its chalcone equivalent derived from 2'-hydroxyacetophenone) with an aromatic aldehyde.[2][3]
Key Synthetic Pathways Originating from Chroman-4-one Derivatives:
-
Chalcone Synthesis (via 2'-Hydroxyacetophenone): The most common route begins with the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone and a substituted benzaldehyde.[3][4][5] This base-catalyzed reaction forms a 2'-hydroxychalcone, which is the open-chain precursor to various flavonoids.[1][2]
-
Flavanone Synthesis: Flavanones are synthesized through the intramolecular cyclization of 2'-hydroxychalcones.[1][2] This acid- or base-catalyzed reaction involves a conjugate addition of the phenolic hydroxyl group to the α,β-unsaturated ketone system.[6][7]
-
Flavone Synthesis: Flavones, which possess a characteristic double bond in the C-ring, are typically prepared by the oxidation or dehydrogenation of flavanones.[8][9] Various oxidizing agents can be employed for this transformation. Alternatively, flavones can be synthesized directly from 2'-hydroxychalcones via oxidative cyclization.[1][3][8]
The choice of substituents on both the 2'-hydroxyacetophenone and the benzaldehyde allows for the creation of a diverse library of flavonoid derivatives, enabling structure-activity relationship (SAR) studies crucial for drug development.
Experimental Workflows and Mechanisms
The synthesis of flavonoids from chroman-4-one precursors is a multi-step process that offers multiple points for diversification. The general workflow allows for the synthesis of flavanones and their subsequent conversion to flavones.
References
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemijournal.com [chemijournal.com]
- 9. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chroman-3-one
Welcome to the technical support center for the synthesis of chroman-3-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their primary side products?
A1: Two prevalent methods for synthesizing the this compound core are the gold-catalyzed oxidation of propargyl aryl ethers and the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid precursors.
-
Gold-Catalyzed Oxidation of Propargyl Aryl Ethers: This modern approach is efficient but can be susceptible to side reactions depending on the substrate and reaction conditions. A common side product is the formation of benzopyran derivatives through a competitive 6-endo-dig cyclization. Additionally, if the reaction is not driven to completion, unreacted starting material will be a major impurity.
-
Intramolecular Friedel-Crafts Acylation: This classical method involves the cyclization of a 3-phenoxypropanoic acid or its corresponding acyl chloride. Common side products include polymeric materials from intermolecular reactions, especially at high concentrations, and incomplete cyclization leading to the recovery of the starting acid or anhydride. The choice of acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) is crucial to minimize charring and other decomposition products.
Q2: My gold-catalyzed synthesis of this compound is giving a low yield and multiple spots on TLC. What could be the issue?
A2: Low yields and multiple byproducts in gold-catalyzed reactions often stem from catalyst deactivation, suboptimal reaction temperature, or the presence of moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. The choice of the N-oxide oxidant and the gold catalyst can also influence the reaction outcome. For instance, in some gold-catalyzed oxidations, β-alkoxyenones can form as byproducts. It is also crucial to monitor the reaction progress by TLC to avoid prolonged reaction times which can lead to product decomposition.
Q3: I am attempting an intramolecular Friedel-Crafts acylation to synthesize a this compound derivative and observing a significant amount of a high molecular weight, insoluble material. What is happening?
A3: The formation of insoluble material is likely due to intermolecular polymerization, a common side reaction in Friedel-Crafts acylations, especially at high substrate concentrations. To favor the desired intramolecular cyclization, it is recommended to work under high dilution conditions. Additionally, the strength of the acid catalyst and the reaction temperature should be carefully controlled to prevent charring and decomposition of the starting material and product.
Troubleshooting Guides
Below are troubleshooting guides for the two common synthetic routes to this compound.
Gold-Catalyzed Oxidation of Propargyl Aryl Ethers
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion of starting material | Inactive catalyst or insufficient catalyst loading. | Use a freshly prepared and properly stored gold catalyst. Consider increasing the catalyst loading in small increments. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product decomposition by TLC. | |
| Formation of benzopyran side product | Competitive 6-endo-dig cyclization pathway is favored. | The choice of N-oxide oxidant can influence the reaction pathway. Experiment with different oxidants to suppress the side reaction. |
| Presence of unidentified polar impurities | Decomposition of starting material or product. | Ensure the reaction is performed under an inert atmosphere. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Moisture in the reaction. | Use anhydrous solvents and oven-dried glassware. |
Intramolecular Friedel-Crafts Acylation
| Observed Issue | Potential Cause | Recommended Solution |
| High amount of unreacted starting acid | Insufficiently strong acid catalyst or low reaction temperature. | Use a stronger acid catalyst such as Eaton's reagent or increase the amount of polyphosphoric acid. Gently heat the reaction mixture. |
| Formation of polymeric byproduct | High concentration of the starting material favors intermolecular reactions. | Perform the reaction under high dilution conditions. |
| Charring or dark coloration of the reaction mixture | Reaction temperature is too high or the acid catalyst is too harsh. | Reduce the reaction temperature and/or use a milder acid catalyst. |
| Formation of regioisomeric side products (for substituted phenols) | The aromatic ring has multiple activated positions for acylation. | The regioselectivity is often dictated by the electronic and steric nature of the substituents on the aromatic ring. It may be necessary to introduce blocking groups to achieve the desired regioselectivity. |
Experimental Protocols
Protocol 1: Gold-Catalyzed Oxidation of Propargyl Aryl Ether to this compound
This protocol is adapted from a general procedure for the gold-catalyzed oxidation of propargyl aryl ethers.[1]
Materials:
-
Propargyl aryl ether (1.0 equiv)
-
Pyridine N-oxide (1.2-1.3 equiv)
-
Gold(I) catalyst (e.g., [Ph₃PAuNTf₂] or Me₄ᵗBuXPhosAuNTf₂, 5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of the propargyl aryl ether (0.50 mmol) in anhydrous DCE (10 mL, 0.05 M) at room temperature, add the gold catalyst (0.025 mmol, 5 mol%).
-
Add pyridine N-oxide (0.60-0.65 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1–3 hours), concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel flash chromatography using a gradient of hexanes/ethyl acetate as the eluent to afford the desired this compound.
Protocol 2: Intramolecular Friedel-Crafts Acylation to Thiochromen-4-one (as an illustrative example)
While a specific protocol for this compound via this method was not found, the following protocol for the analogous thiochromen-4-one provides a representative procedure.[2]
Materials:
-
3-(Arylthio)propanoic acid (1.0 equiv)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a round-bottom flask, charge 3-(arylthio)propanoic acid (1.0 mmol).
-
Add dichloromethane (1.0 mL) and polyphosphoric acid (0.5 mL).
-
Heat the mixture to 40 °C to distill off the DCM.
-
Increase the temperature to 100 °C and stir the mixture for 12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully add crushed ice to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Visualizations
References
Technical Support Center: Optimizing Chroman-3-One Synthesis
Welcome to the technical support center for the synthesis of chroman-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this important heterocyclic scaffold. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Chroman-3-ones are valuable intermediates in organic and medicinal chemistry.[1] Historically, their synthesis has often involved multi-step procedures.[1] A traditional route may involve the condensation of salicylaldehyde with acrylonitrile, followed by a series of transformations including hydrolysis, Curtius rearrangement, and subsequent hydrolysis.[1] Another approach involves the use of α-diazo-α'-phenoxy acetones, though this method is often limited by the hazardous nature of diazomethane.[1] More recently, a highly efficient, one-step synthesis has been developed using the gold-catalyzed oxidation of readily available propargyl aryl ethers.[1] This modern approach is often preferred due to its operational simplicity and high yields.[1]
Q2: My this compound synthesis is resulting in a low yield. What are the general factors I should investigate?
A2: Low yields in this compound synthesis can often be attributed to several factors. These include the purity of starting materials, the choice of solvent and catalyst, the reaction temperature, and the presence of moisture. Optimizing these parameters is crucial for improving the yield. For instance, in the gold-catalyzed synthesis from propargyl aryl ethers, the choice of both the gold catalyst and the oxidant has a significant impact on the reaction's success.[1]
Q3: I am observing the formation of a significant side product. What could it be and how can I suppress its formation?
A3: Side product formation is a common challenge. In the gold-catalyzed synthesis of chroman-3-ones from propargyl aryl ethers, a potential side product is the corresponding benzopyran, formed via a competitive 6-endo-dig cyclization.[1] This pathway can become dominant in the absence of an oxidant.[1] To suppress this, ensure the correct stoichiometry of the oxidant is used. In other routes, side reactions may be more prevalent. Identifying the impurity by isolating it using column chromatography or preparative TLC/HPLC and characterizing it (e.g., by NMR, MS) is the first step toward mitigating its formation. Adjusting reaction conditions such as temperature and solvent polarity can also influence the reaction pathway and minimize side product formation.
Q4: How can I effectively purify my this compound product?
A4: Purification of this compound is typically achieved by silica gel flash chromatography.[1] The choice of eluent is critical for good separation. A common eluent system is a mixture of hexanes and ethyl acetate.[1] The ideal solvent system will provide a good separation between the desired product and any unreacted starting materials or side products, with a target Rf value of around 0.3 for the this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound synthesis experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Ensure the purity of all reactants, especially the propargyl aryl ether or other key intermediates, by recrystallization or column chromatography before use. |
| Suboptimal Catalyst or Oxidant (for Gold-Catalyzed Synthesis) | The choice of gold catalyst and oxidant is crucial. Screen different catalysts and oxidants to find the optimal combination for your specific substrate. For example, bulkier biphenylphosphine ligands on the gold catalyst can improve yields.[1] |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. For some substrates, running the reaction at a lower temperature (e.g., 0 °C) can improve regioselectivity and yield. |
| Inappropriate Solvent | The polarity of the solvent can significantly influence the reaction rate and pathway. Experiment with a range of solvents with different polarities. For the gold-catalyzed reaction, dichloroethane (DCE) is commonly used.[1] |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. |
Issue 2: Formation of Multiple Products/Side Products
| Possible Cause | Suggested Solution |
| Competitive Side Reactions | In the gold-catalyzed synthesis, the formation of benzopyran via 6-endo-dig cyclization is a known side reaction.[1] Ensure the presence of a suitable oxidant at the correct stoichiometry to favor the desired pathway to this compound.[1] |
| Decomposition of Starting Material or Product | If the starting materials or the this compound product are sensitive to the reaction conditions, consider lowering the reaction temperature or reducing the reaction time. |
| Incorrect Stoichiometry of Reagents | Carefully check the stoichiometry of all reagents, particularly the oxidant in the gold-catalyzed reaction. An excess or deficit can lead to unwanted side reactions. |
| Non-specific Reactions | If multiple unidentified spots are observed on TLC, consider isolating the major byproducts for characterization to understand the competing reaction pathways. This information can guide further optimization of reaction conditions. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Gold-Catalyzed this compound Synthesis from a Propargyl Aryl Ether
This table summarizes the effect of different gold catalysts and oxidants on the yield of a model this compound synthesis.
| Entry | Gold Catalyst (5 mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ph₃PAuNTf₂ | Pyridine N-oxide (1.2) | DCE | rt | 3 | 45 |
| 2 | JohnPhosAuNTf₂ | Pyridine N-oxide (1.2) | DCE | rt | 2 | 58 |
| 3 | BrettPhosAuNTf₂ | Pyridine N-oxide (1.2) | DCE | rt | 0.5 | 65 |
| 4 | Me₄ᵗBuXPhosAuNTf₂ | Pyridine N-oxide (1.2) | DCE | rt | 1 | 78 |
| 5 | Me₄ᵗBuXPhosAuNTf₂ | 2,6-Lutidine N-oxide (1.3) | DCE | rt | 1.5 | 84 |
| 6 | Me₄ᵗBuXPhosAuNTf₂ | 2,4,6-Collidine N-oxide (1.2) | DCE | rt | 1 | 82 |
Data adapted from a study on the gold-catalyzed oxidation of propargyl aryl ethers.[1]
Experimental Protocols
Detailed Methodology for the Gold-Catalyzed Synthesis of this compound
This protocol provides a general procedure for the synthesis of chroman-3-ones from propargyl aryl ethers.
Materials:
-
Propargyl aryl ether (1.0 equiv)
-
Gold catalyst (e.g., Me₄ᵗBuXPhosAuNTf₂, 5 mol%)
-
Oxidant (e.g., Pyridine N-oxide derivative, 1.2-1.3 equiv)
-
Anhydrous dichloroethane (DCE)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the propargyl aryl ether (0.50 mmol, 1.0 equiv) in anhydrous DCE (10 mL, 0.05 M) at room temperature, add the oxidant (e.g., Pyridine N-oxide, 0.60 mmol, 1.2 equiv).
-
Add the gold catalyst (0.025 mmol, 5 mol%) to the reaction mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel flash chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound.[1]
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
Caption: A general experimental workflow for this compound synthesis.
References
Technical Support Center: Synthesis of Substituted Chroman-3-ones
Welcome to the technical support center for the synthesis of substituted chroman-3-ones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis. Chroman-3-one is a crucial structural motif in medicinal chemistry, but its synthesis can be challenging.[1] This guide offers FAQs, troubleshooting advice, and detailed protocols to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary historical challenges in synthesizing substituted chroman-3-ones?
Historically, the synthesis of chroman-3-ones has been inefficient, often requiring multi-step procedures with low overall yields and poor atom economy. For instance, a common route involved the condensation of salicylaldehyde with acrylonitrile, followed by several subsequent steps including hydrolysis, acyl azide formation, Curtius rearrangement, and further hydrolysis.[1] Another alternative, starting from phenols, required four steps and involved the use of toxic and potentially hazardous reagents like diazomethane.[1] These limitations made accessing this versatile heterocycle difficult for research and development.
Q2: What modern, more efficient methods are available for this compound synthesis?
A significant advancement is the gold-catalyzed oxidation of propargyl aryl ethers. This method provides a more direct, two-step route to chroman-3-ones from readily available phenols.[1] The process is highly efficient, proceeds under mild conditions, and avoids the use of toxic reagents associated with older methods. This approach has greatly improved the accessibility of this compound derivatives for use as key intermediates in the synthesis of natural products and bioactive molecules.[1]
Q3: What are common side reactions or regioselectivity issues to be aware of?
When using unsymmetrically substituted phenols as starting materials, regioselectivity can be a concern during the cyclization step. For example, in the gold-catalyzed synthesis from a propargyl aryl ether derived from resorcinol, moderate regioselectivity was observed.[1] The electronic and steric properties of the substituents on the aromatic ring influence the position of the cyclization. However, optimization of reaction conditions, such as lowering the temperature, can often improve the regioselectivity in favor of the desired isomer.[1]
Q4: How can I monitor the progress of my this compound synthesis?
Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. This allows for real-time assessment and helps in determining the optimal reaction time, preventing either incomplete conversion or potential product degradation from prolonged reaction times.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted chroman-3-ones, with a focus on the modern gold-catalyzed oxidation method.
Issue 1: Low or No Yield of the Desired this compound
Possible Causes & Solutions:
-
Suboptimal Catalyst System: The choice of the gold catalyst and the oxidant is critical for reaction efficiency. Different ligands on the gold catalyst can significantly impact the yield.
-
Solution: Screen various gold catalysts and oxidants to find the optimal combination for your specific substrate. As shown in the data below, catalysts with bulky ligands like Me₄ᵗBuXPhosAuNTf₂ and hindered N-oxides as oxidants have proven to be highly effective.[1]
-
-
Moisture in the Reaction: Gold catalysts can be sensitive to moisture, which can lead to deactivation and reduced yields.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]
-
-
Incorrect Stoichiometry: The molar ratios of the catalyst and oxidant relative to the substrate are crucial for achieving high conversion.
-
Solution: Carefully control the stoichiometry. Typically, a catalytic amount of the gold complex is used with a slight excess of the oxidant. Refer to established protocols and consider slight adjustments if incomplete conversion is observed.[1]
-
Issue 2: Poor Regioselectivity with Unsymmetrical Substrates
Possible Causes & Solutions:
-
Reaction Temperature: The cyclization step can be sensitive to temperature, affecting the ratio of regioisomers formed.
-
Solution: Experiment with the reaction temperature. For a substrate with a meta-methoxy group, improving the regioselectivity from a moderate ratio to 11:1 was achieved by running the reaction at 0 °C instead of room temperature.[1]
-
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Formation of Byproducts: Self-condensation of starting materials or formation of isomeric byproducts can complicate purification.
-
Solution: Flash column chromatography is a standard and effective method for purifying this compound derivatives.[3] Careful selection of the solvent system (e.g., ethyl acetate/hexane) is key to achieving good separation.
-
Data Presentation
Table 1: Optimization of Gold-Catalyzed this compound Synthesis
This table summarizes the optimization of reaction conditions for the synthesis of 4-tert-butyl-chroman-3-one from its corresponding propargyl aryl ether.[1]
| Entry | Gold Catalyst | Oxidant | Time (h) | Yield (%) |
| 1 | BrettPhosAuNTf₂ | Pyridine N-oxide | 0.5 | 65 |
| 2 | Me₄ᵗBuXPhosAuNTf₂ | Pyridine N-oxide | 0.5 | 78 |
| 3 | Me₄ᵗBuXPhosAuNTf₂ | 2,6-Lutidine N-oxide | 0.5 | 84 |
| 4 | Me₄ᵗBuXPhosAuNTf₂ | 2,4,6-Collidine N-oxide | 0.5 | 91 |
Table 2: Substrate Scope for Gold-Catalyzed Synthesis of Chroman-3-ones
The optimized conditions (Me₄ᵗBuXPhosAuNTf₂ catalyst and a hindered N-oxide oxidant) were applied to a range of substituted propargyl aryl ethers.[1]
| Entry | Substituent on Aryl Ring | Product | Yield (%) |
| 1 | H | 2b | 76 |
| 2 | o-Me | 2c | 88 |
| 3 | p-tBu | 2a | 91 |
| 4 | p-OMe | 2g | 82 |
| 5 | m-OMe | 2i | 70 |
| 6 | p-Cl | 2m | 88 |
| 7 | p-Br | 2n | 85 |
Experimental Protocols
Key Experiment: Gold-Catalyzed Oxidation of Propargyl Aryl Ethers
This protocol describes a general procedure for the synthesis of substituted chroman-3-ones, adapted from an efficient, modern method.[1]
Materials:
-
Substituted Propargyl Aryl Ether (1.0 equiv)
-
Me₄ᵗBuXPhosAuNTf₂ (0.02 equiv)
-
2,6-Lutidine N-oxide (1.3 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To an oven-dried reaction vessel, add the substituted propargyl aryl ether (1.0 equiv), Me₄ᵗBuXPhosAuNTf₂ (0.02 equiv), and 2,6-lutidine N-oxide (1.3 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon).
-
Solvent Addition: Add anhydrous dichloromethane via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 0.5 to 2 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted this compound.
References
Technical Support Center: Purification of Chroman-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from chroman-3-one reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound synthesis?
A1: Impurities in this compound synthesis can arise from several sources, depending on the synthetic route employed. Common sources include:
-
Unreacted Starting Materials: Incomplete conversion of precursors such as substituted phenols, propargyl aryl ethers, or 2-phenoxyacetophenones.
-
Side Products from the Main Reaction:
-
In gold-catalyzed oxidations of propargyl aryl ethers, competitive 6-endo-dig cyclization can lead to the formation of benzopyran side products.[1]
-
Acid-catalyzed intramolecular Friedel-Crafts type cyclizations can sometimes result in the formation of regioisomers or polymeric material, especially with highly activated or deactivated aromatic rings.
-
Base-catalyzed condensation reactions may produce aldol addition or self-condensation products of the starting materials.[2][3]
-
-
Degradation Products: this compound can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged heating.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate, hexanes) and residual catalysts or reagents can remain in the crude product.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly employed purification techniques for this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is a highly versatile method for separating this compound from a wide range of impurities with different polarities. It is particularly useful for purifying oily or non-crystalline products and for separating complex mixtures.
-
Recrystallization: This technique is very effective for removing small amounts of impurities from a solid crude product, often yielding highly pure crystalline material. The key is to find a suitable solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities have different solubility profiles.
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for monitoring the purity of your this compound.[4] It allows you to:
-
Assess the complexity of the crude reaction mixture.
-
Identify the presence of starting materials and byproducts.
-
Determine the optimal solvent system for flash column chromatography.
-
Track the progress of the purification by analyzing fractions from the column.
-
Evaluate the purity of the final product.
A common mobile phase for analyzing this compound on silica gel TLC plates is a mixture of ethyl acetate and hexanes.
Troubleshooting Guides
Flash Column Chromatography Issues
Problem: Poor separation of this compound from an impurity.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: The polarity of the eluent is critical. If the spots are too close together on the TLC plate, you need to optimize the solvent system. Try varying the ratio of your solvents (e.g., ethyl acetate/hexanes) or switching to a different solvent system with different selectivity (e.g., dichloromethane/hexanes or diethyl ether/hexanes). For flash chromatography, the ideal R_f value for the desired compound is typically between 0.25 and 0.35 on a TLC plate.[4]
-
-
Possible Cause 2: Column overloading.
-
Solution: The amount of crude material should be appropriate for the amount of silica gel used. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude product by weight. Overloading the column will lead to broad bands and poor separation.
-
-
Possible Cause 3: Improper column packing.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Uneven packing creates channels for the solvent and sample to flow through, resulting in poor separation.
-
Recrystallization Issues
Problem: this compound does not crystallize from the solution upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution: If the solution is not saturated, crystallization will not occur. Gently heat the solution to evaporate some of the solvent until you observe the formation of solid particles. Then, add a very small amount of solvent to redissolve the solid and allow it to cool again.
-
-
Possible Cause 2: The solution has become supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. Alternatively, add a small seed crystal of pure this compound to the solution.
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the this compound.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The solution is cooling too rapidly.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
Data Presentation
Table 1: TLC Solvent Systems for this compound and Impurity Separation
| Solvent System (v/v) | Typical R_f of this compound | Separation Characteristics |
| 10% Ethyl Acetate / 90% Hexanes | 0.2 - 0.3 | Good for separating non-polar impurities. |
| 20% Ethyl Acetate / 80% Hexanes | 0.3 - 0.45 | A common starting point for good separation. |
| 30% Ethyl Acetate / 70% Hexanes | 0.45 - 0.6 | Useful if this compound is less polar than impurities. |
| 5% Methanol / 95% Dichloromethane | 0.3 - 0.5 | An alternative for separating more polar compounds. |
Note: R_f values are approximate and can vary based on the specific this compound derivative, the TLC plate, and experimental conditions.
Table 2: Common Solvents for Recrystallization of this compound
| Solvent / Solvent System | Suitability | Expected Recovery |
| Ethanol / Water | Good for many this compound derivatives. | 70-90% |
| Isopropanol | Often a good choice for moderately polar compounds. | 75-95% |
| Hexanes / Ethyl Acetate | A versatile solvent pair for adjusting polarity. | 60-85% |
| Toluene | Can be effective for less polar derivatives. | 65-90% |
Note: The optimal solvent must be determined experimentally. Recovery rates are estimates and depend on the purity of the crude material and the experimental technique.[5][6]
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Preparation of the Column:
-
Secure a glass column vertically.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system (e.g., 10% ethyl acetate in hexanes).
-
Apply gentle air pressure to maintain a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of the compounds by spotting fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. Abundant crystal formation upon cooling indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.
-
Visualizations
Caption: Decision workflow for choosing a purification method.
Caption: Troubleshooting common purification issues.
References
- 1. Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Stability of chroman-3-one under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chroman-3-one. The information addresses potential stability issues under acidic and basic conditions that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
Based on the general behavior of related heterocyclic compounds like chromones and chroman-4-ones, the primary stability concerns for this compound are degradation under strongly acidic or basic conditions.[1] The molecule contains an ether linkage and a ketone, which can be susceptible to hydrolysis or rearrangement, particularly with heating. While chromone ring systems are generally more stable in neutral to slightly acidic conditions, basic conditions can catalyze the hydrolysis of the pyrone ring in analogous structures.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Extreme pH values are expected to decrease the stability of this compound.
-
Acidic Conditions: Under strong acidic conditions (pH < 2), the ether linkage of the chroman ring may be susceptible to cleavage, leading to ring-opening.
-
Basic Conditions (pH > 9): Under basic conditions, this compound may be susceptible to base-catalyzed degradation pathways. For the related chromone structures, basic conditions are known to catalyze the hydrolysis and opening of the pyrone ring.[1] Similar reactivity could be anticipated for the this compound core.
Q3: What are the likely degradation products of this compound under harsh conditions?
While specific degradation pathways for this compound are not extensively detailed in the available literature, hypothetical products can be proposed based on chemical principles.
-
Acid-Catalyzed Degradation: Ring-opening hydrolysis could occur, potentially leading to the formation of a substituted 2-(2-hydroxyethyl)phenol derivative.
-
Base-Catalyzed Degradation: Ring-opening is also a possibility, potentially initiated by the deprotonation of the carbon alpha to the ketone, which could lead to a retro-Michael type reaction and subsequent rearrangement.
Q4: What are the optimal storage conditions for a this compound stock solution?
For optimal stability, it is recommended to prepare stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] These stock solutions should be stored in tightly sealed, light-protecting containers (e.g., amber vials) at low temperatures (-20°C or -80°C).[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound after a reaction or work-up. | The compound may have degraded due to exposure to strong acid or base, especially if heat was applied. | Maintain the pH of your reaction and work-up solutions as close to neutral as possible (pH 6-8). Avoid prolonged heating in acidic or basic media. If acidic or basic conditions are necessary, perform the reaction at the lowest effective temperature and for the shortest possible time. |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | These may be degradation products. | Analyze the sample using LC-MS to determine the mass of the unknown peaks and compare them to potential degradation products.[2][3] Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradants. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay buffer over the course of the experiment. | Check the pH of your assay buffer. If it is significantly acidic or basic, consider its potential impact on compound stability. Run a time-course experiment where the compound is incubated in the assay buffer, and analyze samples at different time points by HPLC to check for degradation. |
Data Presentation
The following tables are templates for organizing data from a stability study of this compound.
Table 1: Stability of this compound in Aqueous Solutions at Various pH Values
| pH | Buffer System | Temperature (°C) | Incubation Time (hours) | % this compound Remaining | Appearance of Degradation Products (Peak Area %) |
| 2.0 | 0.01 M HCl | 50 | 24 | ||
| 4.5 | Acetate | 50 | 24 | ||
| 7.0 | Phosphate | 50 | 24 | ||
| 9.0 | Borate | 50 | 24 | ||
| 12.0 | 0.01 M NaOH | 50 | 24 |
Table 2: Forced Degradation Study Summary for this compound
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 | ||
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 8 | ||
| Oxidation | 3% H₂O₂, RT | 24 | ||
| Thermal | 80°C in solid state | 48 | ||
| Photolytic | UV light (254 nm), solution | 24 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, then analyze.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water or methanol and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[2] Detection can be done using a PDA or UV detector at the λmax of this compound.
Protocol 2: Analytical Method for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from any potential degradation products.[4][5]
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound.
-
Analysis: The method should be validated to demonstrate specificity, linearity, accuracy, and precision.[5] Peak purity analysis using a PDA detector is recommended to ensure that the this compound peak is free from co-eluting impurities.[5]
Visualizations
Caption: Hypothetical acid-catalyzed degradation pathway of this compound.
Caption: Hypothetical base-catalyzed degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of chroman-3-one for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of chroman-3-one. This compound is a key intermediate in the synthesis of various bioactive molecules and natural products. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis in both laboratory and industrial settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: Several methods have been developed for the synthesis of this compound, with some demonstrating better scalability and efficiency. The most prominent methods include:
-
Gold-Catalyzed Oxidation of Propargyl Aryl Ethers: This is a step-economic and efficient one-step method starting from readily available phenols.[1][2]
-
Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropanoic Acids: A classic and reliable method, though it can require harsh acidic conditions.
-
Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes: A metal-free approach that offers a good substrate scope.
Q2: What are the primary industrial applications of this compound?
A2: this compound and its derivatives are crucial intermediates in the pharmaceutical industry. They serve as building blocks for the total synthesis of natural products with biological activity and for accessing a range of bioactive chromans used in managing various diseases, including hypertension, HIV, and melanoma.[1]
Q3: What are the main safety precautions to consider during the synthesis of this compound?
A3: Standard laboratory safety protocols should be strictly followed. Specific hazards depend on the chosen synthetic route. For instance, methods involving strong acids like polyphosphoric acid require careful handling to avoid corrosion and burns. Reactions involving potent catalysts or running at high temperatures and pressures necessitate appropriate engineering controls and personal protective equipment. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.
Q4: How can I monitor the progress of my this compound synthesis?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress by observing the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.
Troubleshooting Guide
This section addresses common issues encountered during the scalable synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction by TLC. Consider extending the reaction time or moderately increasing the temperature if starting material is still present. |
| Poor quality of starting materials or reagents. | Ensure the purity of starting materials. Recrystallize or purify them if necessary. Use anhydrous solvents and reagents, especially for moisture-sensitive reactions. | |
| Suboptimal reaction temperature. | The optimal temperature can be substrate-dependent. Experiment with slight variations in temperature to find the ideal condition for your specific substrate. | |
| Inefficient catalyst activity. | For catalyzed reactions, ensure the catalyst is active and not poisoned. Consider using a freshly prepared catalyst or a different type of catalyst. | |
| Formation of Significant Byproducts | Side reactions due to incorrect stoichiometry. | Carefully control the stoichiometry of the reactants. In some cases, a slight excess of one reagent may be beneficial. |
| Decomposition of starting material or product. | If the reaction is run at a high temperature, consider lowering it to minimize thermal decomposition. | |
| Intermolecular side reactions at high concentrations. | For reactions prone to intermolecular side reactions, such as some Friedel-Crafts acylations, running the reaction under higher dilution may favor the desired intramolecular cyclization. | |
| Difficulties in Product Purification | Product co-elutes with impurities during chromatography. | Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider alternative purification methods like recrystallization or distillation if applicable. |
| Product is an oil and difficult to handle. | Try to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, high-vacuum distillation could be an option for purification. |
Comparative Data of Synthetic Methods
The following tables summarize quantitative data for different methods of this compound synthesis to aid in selecting the most suitable process for your application.
Table 1: Gold-Catalyzed Oxidation of Propargyl Aryl Ethers
| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | 4-tert-butylphenyl propargyl ether | Me₄ᵗBuXPhosAuNTf₂ (5) | 2,6-dichloropyridine N-oxide | DCE | 1-3 | 95 |
| 2 | Phenyl propargyl ether | Me₄ᵗBuXPhosAuNTf₂ (5) | 2,6-dichloropyridine N-oxide | DCE | 1-3 | 85 |
| 3 | 4-methoxyphenyl propargyl ether | Me₄ᵗBuXPhosAuNTf₂ (5) | 2,6-dichloropyridine N-oxide | DCE | 1-3 | 92 |
Data synthesized from multiple sources.
Table 2: Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes
| Entry | 2-(Allyloxy)arylaldehyde | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(allyloxy)benzaldehyde | (NH₄)₂S₂O₈ | DMSO/H₂O | 90 | 24 | 81 |
| 2 | 2-(allyloxy)-5-bromobenzaldehyde | (NH₄)₂S₂O₈ | DMSO/H₂O | 90 | 24 | 75 |
| 3 | 2-(allyloxy)-4-methoxybenzaldehyde | (NH₄)₂S₂O₈ | DMSO/H₂O | 90 | 24 | 88 |
Data is illustrative and based on reported procedures.[3][4][5]
Experimental Protocols
Protocol 1: Gold-Catalyzed Oxidation of Propargyl Aryl Ethers
This protocol describes a general procedure for the synthesis of chroman-3-ones from propargyl aryl ethers.[1]
Materials:
-
Propargyl aryl ether
-
Me₄ᵗBuXPhosAuNTf₂ (catalyst)
-
2,6-Dichloropyridine N-oxide (oxidant)
-
1,2-Dichloroethane (DCE), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the propargyl aryl ether (1.0 mmol) in anhydrous DCE (20 mL) under an inert atmosphere, add the gold catalyst (0.05 mmol, 5 mol%).
-
Add the 2,6-dichloropyridine N-oxide (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate) to afford the pure this compound.
Protocol 2: Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropanoic Acid
This protocol provides a general method for the cyclization of 3-phenoxypropanoic acids to form chroman-3-ones.
Materials:
-
3-Phenoxypropanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, add 3-phenoxypropanoic acid (1.0 g).
-
Carefully add polyphosphoric acid (10 g, 10 times the weight of the starting material) to the flask.
-
Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction and decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizations
The following diagrams illustrate the experimental workflows and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for Gold-Catalyzed Synthesis of this compound.
Caption: Experimental workflow for Intramolecular Friedel-Crafts Acylation.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- 1. Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid access to chroman-3-ones through gold-catalyzed oxidation of propargyl aryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anticancer Potential of Chroman-3-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chroman-3-one scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of various this compound derivatives, with a focus on their cytotoxic effects against cancer cell lines. By examining the impact of different structural modifications on biological activity, this document aims to inform the rational design of more potent and selective therapeutic candidates. The information presented herein is supported by experimental data from peer-reviewed studies.
Comparative Analysis of Anticancer Activity
The cytotoxic potential of this compound derivatives is significantly influenced by the nature and position of substituents on both the chroman ring system and the side chain at the 3-position. The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 3-benzylidenechroman-4-one analogs, which serve as a close structural surrogate for chroman-3-ones, against various human cancer cell lines.
| Compound ID | R1 (Chroman Ring) | R2 (Benzylidene Ring) | Cancer Cell Line | IC50 (µM) |
| 1a | 6-OCH3 | 4'-OCH3 | BT549 (Breast) | >100 |
| 1b | 6-OCH3 | 4'-OH | BT549 (Breast) | 20.1[1] |
| 1c | 6-OCH3 | 3',4'-(OCH3)2 | BT549 (Breast) | 45.2 |
| 1d | 7-OCH3 | 4'-OH | HSC-2 (Oral) | 27 |
| 1e | 7-OCH3 | 4'-OCH3 | HSC-2 (Oral) | 33 |
| 2a | H | 4'-N(C2H5)2 | HL-60 (Leukemia) | 11.76[2] |
| 2b | 2-phenyl | 4'-N(C2H5)2 | HL-60 (Leukemia) | 8.36[2] |
| 3a | H | H | HeLa (Cervical) | >100 |
| 3b | 6-Cl | 4'-Cl | HeLa (Cervical) | 20.45[1] |
| 3c | 6-Br | 4'-Br | HeLa (Cervical) | 22.1 |
Key Structure-Activity Relationship Insights
The data presented in the table reveals several key trends in the structure-activity relationship of these chroman derivatives:
-
Substitution on the Benzylidene Ring: The presence and position of substituents on the C3-benzylidene ring play a crucial role in determining anticancer activity. For instance, a hydroxyl group at the 4'-position of the benzylidene ring (compound 1b ) significantly enhances cytotoxicity against BT549 cells compared to a methoxy group at the same position (compound 1a )[1]. The introduction of a bulky and electron-donating diethylamino group at the 4'-position (compounds 2a and 2b ) leads to potent activity against HL-60 leukemia cells[2].
-
Substitution on the Chroman Ring: Modifications on the chroman nucleus also modulate the biological response. A methoxy group at the 7-position of the chroman ring appears to be favorable for activity against oral carcinoma cells (compounds 1d and 1e ). Halogen substitution, such as chlorine or bromine at the 6-position (compounds 3b and 3c ), can impart significant cytotoxicity against HeLa cells[1].
-
Combined Effects: The interplay between substituents on both rings is critical. The combination of a 6-chloro substituent on the chroman ring and a 4'-chloro substituent on the benzylidene ring (compound 3b ) results in a notable increase in activity against HeLa cells compared to the unsubstituted parent compound (3a ).
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.
General Synthesis of 3-Benzylidenechroman-4-ones
3-Benzylidenechroman-4-ones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted chroman-4-one and a corresponding aromatic aldehyde.
Materials:
-
Substituted chroman-4-one
-
Substituted benzaldehyde
-
Piperidine or Pyrrolidine (catalyst)
-
Ethanol or Methanol (solvent)
Procedure:
-
A mixture of the substituted chroman-4-one (1 equivalent) and the appropriate aromatic aldehyde (1.1 equivalents) is dissolved in ethanol.
-
A catalytic amount of piperidine or pyrrolidine is added to the solution.
-
The reaction mixture is refluxed for a specified period (typically 4-8 hours) and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-benzylidenechroman-4-one derivative.
Cytotoxicity Evaluation using MTT Assay
The in vitro cytotoxicity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[3][4][5][6]. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., BT549, HeLa, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of the this compound scaffold and highlights the positions where modifications have been shown to influence anticancer activity.
Caption: Key structural modification sites on the this compound scaffold influencing anticancer activity.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives as potential anticancer agents. Further research focusing on a wider range of substitutions and diverse biological targets will be crucial for the development of clinically viable drug candidates based on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Chroman-3-one and Chromanone
A detailed guide for researchers and drug development professionals on the contrasting biological profiles of chroman-3-one and chroman-4-one scaffolds, supported by experimental data and methodological insights.
The chroman scaffold, a core structure in many naturally occurring and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Positional isomerism within the chroman ring system can dramatically influence the pharmacological properties of the resulting compounds. This guide provides a comparative overview of the biological activities of two key isomers: this compound and chromanone (chroman-4-one), with a focus on their anticancer, antioxidant, and antimicrobial properties. While extensive research has been conducted on chroman-4-one derivatives, data on this compound remains comparatively scarce, presenting a notable gap in the current literature.
Structural Distinction
The fundamental difference between this compound and chromanone lies in the position of the keto group on the dihydropyran ring. In this compound, the carbonyl group is at the C-3 position, whereas in chromanone, it is located at the C-4 position. This seemingly minor structural alteration leads to significant differences in their electronic distribution, conformational flexibility, and ultimately, their interaction with biological targets.
Anticancer Activity: A Tale of Two Isomers
Derivatives of both this compound and chroman-4-one have been investigated for their potential as anticancer agents. However, the volume of research heavily favors chroman-4-one, with numerous studies demonstrating its potent cytotoxic effects against a wide range of cancer cell lines.
Chroman-4-one derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1][2][3][4][5][6] The anticancer mechanism often involves the modulation of key signaling pathways, including the induction of oxidative stress through the generation of reactive oxygen species (ROS), which in turn can trigger the mitochondrial apoptotic pathway.[2][3]
In contrast, while the synthesis of This compound derivatives with potential antitumor activity has been reported, comprehensive studies detailing their anticancer mechanisms and direct comparisons with chroman-4-one analogues are limited.[7]
The following table summarizes the reported anticancer activities of various derivatives.
| Compound Class | Derivative | Cancer Cell Line(s) | Activity Metric (IC₅₀) | Reference(s) |
| Chroman-4-one | (E)-3-benzylidene-7-methoxychroman-4-one | MDA-MB-231 (breast), KB (nasopharyngeal), SK-N-MC (neuroblastoma) | Not specified, potent activity reported | [3] |
| 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman-4-one | Various (NCI-60 panel) | GI₅₀ varies | [6] | |
| 2-Alkyl-chroman-4-ones | MCF-7 (breast), A549 (lung) | IC₅₀ (SIRT2 inhibition) | [4] | |
| 2-Substituted 3-methylidenechroman-4-ones | HL-60 (leukemia), NALM-6 (leukemia) | 14d: IC₅₀ = 1.46 µM (HL-60), 0.50 µM (NALM-6) | [5][8] | |
| This compound | 3-Iodo-7-methoxy-4H-chromen-4-one derivatives | HCT116 (colon), 7721 (liver) | 6c, 6f, 6i, 6m, 6o: IC₅₀ = 4.92–12.59 µM | [7] |
Antioxidant Properties
The antioxidant potential of chroman derivatives is a significant area of investigation. The ability to scavenge free radicals is crucial in mitigating oxidative stress, which is implicated in numerous diseases.
Chroman-4-one derivatives , particularly those with phenolic hydroxyl groups, have demonstrated significant antioxidant activity.[3] Structure-activity relationship (SAR) studies indicate that substitutions at the C-2 and C-3 positions can enhance their radical scavenging capabilities.[3]
Data on the antioxidant activity of This compound is not as readily available, preventing a direct comparison of the parent molecules. However, the general principles of antioxidant activity suggest that the presence and position of hydroxyl groups on the aromatic ring would be a key determinant for both isomers.
| Compound Class | Derivative/Assay | Method | Results | Reference(s) |
| Chroman-4-one | 3-benzylidene chroman-4-one analogs | DPPH radical scavenging, Total antioxidant capacity | Exhibited activity | [9][10] |
| Synthetic benzylidene chromanone derivatives | DPPH radical scavenging, Ferric reducing antioxidant power (FRAP) | Exhibited activity | [3] | |
| This compound | - | - | Data not available in comparative studies | - |
Antimicrobial Efficacy
The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Chroman-based compounds have shown promise in this area.
Chroman-4-one derivatives have been reported to possess broad-spectrum antimicrobial activity against various bacterial and fungal strains.[3][11][12][13][14][15] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Specific data on the antimicrobial properties of This compound is limited, making a direct comparison difficult.
| Compound Class | Derivative | Microbial Strain(s) | Activity Metric (MIC) | Reference(s) |
| Chroman-4-one | 7-Hydroxychroman-4-one | S. epidermidis, P. aeruginosa | 128 µg/mL | [11][12] |
| 7-Hydroxychroman-4-one | S. enteritidis | 256 µg/mL | [11][12] | |
| 3-Azolyl-4-chromanone phenyl hydrazones | C. albicans, S. cerevisiae, A. niger, M. gypseum | Exhibited antifungal potential | [3] | |
| This compound | - | - | Data not available in comparative studies | - |
Signaling Pathways and Experimental Workflows
The biological activities of chroman derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for targeted drug design.
Apoptosis Induction Pathway by Chromanone Derivatives
Many chroman-4-one derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. A common mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[2] This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the subsequent activation of caspases.
Caption: Apoptosis induction pathway by chromanone derivatives.
General Experimental Workflow for Biological Activity Screening
The evaluation of the biological activity of chroman derivatives typically follows a standardized workflow, starting from synthesis and moving through a series of in vitro assays.
Caption: General workflow for screening biological activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays cited in the evaluation of chroman derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Test compounds (chroman derivatives)
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chroman derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.
-
Materials:
-
Test compounds (chroman derivatives)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compounds and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test sample solution to 100 µL of the DPPH solution. A blank containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Test compounds (chroman derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion and Future Perspectives
The available evidence strongly suggests that the chroman-4-one scaffold is a highly promising framework for the development of novel therapeutic agents, particularly in the fields of oncology, and infectious diseases. The wealth of data on its derivatives allows for the establishment of clear structure-activity relationships, guiding the design of more potent and selective compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of Chroman-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chroman-3-one and its derivatives, a core scaffold in numerous biologically active compounds, is crucial for research and pharmaceutical development. The selection of an appropriate analytical method is a critical step that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of common analytical techniques for the quantification of this compound analogues, supported by representative experimental data.
Data Presentation: Comparison of Analytical Method Performance
The performance of each analytical method is evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1] These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes these quantitative data to facilitate a direct comparison between High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the analysis of chroman-4-one, a closely related analogue of this compound.[1]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.999[1] | > 0.998[1] |
| Linear Range | 0.5 - 100 µg/mL[1] | 0.1 - 50 µg/mL[1] | 1 - 25 µg/mL[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL[1] | ~0.05 ng/mL[1] | ~0.5 µg/mL[1] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[1] | ~0.2 ng/mL[1] | ~1.5 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102%[1] | 95 - 105%[1] | 97 - 103%[1] |
| Precision (% RSD) | < 2%[1] | < 5%[1] | < 3%[1] |
Note: The data presented is for chroman-4-one and serves as a representative comparison for this compound analysis.
Method Selection Insights
The cross-validation of these analytical methods reveals that while all are capable of quantifying chroman-4-one, their performance characteristics differ significantly.[1]
-
HPLC-UV is a robust and reliable method offering excellent accuracy and precision, making it well-suited for routine quality control and quantitative analysis.[1]
-
GC-MS provides the highest sensitivity with the lowest LOD and LOQ, establishing it as the preferred method for trace-level detection and identification, especially in complex mixtures where its mass spectrometric detection offers superior specificity.[1]
-
UV-Vis Spectrophotometry is a simple and cost-effective method suitable for preliminary screening and quantification in simple, transparent solutions where high sensitivity is not a primary requirement.[1]
The optimal choice of analytical method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.[1]
Mandatory Visualization
Caption: A generalized workflow for the validation of an analytical method.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound derivatives.[2]
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).[2]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), delivered in an isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: To be determined based on the UV spectrum of the specific this compound derivative (e.g., 254 nm).[1]
-
Validation Procedure:
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of standard solutions.
-
LOD and LOQ: Determine based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]
-
Accuracy: Assess using the recovery method, where a known amount of the analyte is spiked into a blank matrix.[1]
-
Precision: Evaluate by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for trace-level analysis and when high certainty in identification is required.[2]
-
Instrumentation: A standard GC-MS system.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: e.g., 250 °C.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound derivative for enhanced sensitivity.[1]
-
Validation Procedure:
-
Linearity: Establish by plotting the peak area of the target ion against the concentration of the standard solutions.[1]
-
LOD and LOQ: Calculate from the standard deviation of the response and the slope of the calibration curve.[1]
-
Accuracy: Determine by analyzing spiked samples at different concentration levels.[1]
-
Precision: Assess by repeated analysis of standard solutions.[1]
-
3. Ultraviolet-Visible (UV-Vis) Spectrophotometry
A straightforward method for preliminary analysis in simple matrices.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[1]
-
Solvent: A solvent in which the this compound derivative is stable and does not absorb at the wavelength of maximum absorbance (λmax) of the analyte.
-
Measurement: Record the absorbance at the λmax of the this compound derivative.
-
Validation Procedure:
-
Linearity: Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.
-
LOD and LOQ: Determined from the calibration curve parameters.
-
Accuracy and Precision: Evaluated by analyzing samples of known concentrations.
-
References
A Comparative Guide to the Docking of Chroman-3-one and its Analogs with Key Biological Targets
The chroman scaffold, a core structure in many bioactive compounds, has garnered significant attention in drug discovery. This guide provides a comparative analysis of molecular docking studies of chroman-3-one and its structurally related derivatives, chroman-4-ones and chromones, with various biological targets implicated in diseases such as cancer, neurodegenerative disorders, and diabetes. The following sections present quantitative data from these studies, detail the experimental protocols, and visualize the relevant biological pathways and research workflows.
Comparative Docking Performance
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities and inhibitory concentrations of chroman derivatives against several key biological targets.
Anticancer and Antioxidant Targets
Chroman derivatives have been extensively studied for their potential as anticancer and antioxidant agents. Docking studies have elucidated their interactions with targets like the Human Estrogen Receptor Alpha (HERA) and Peroxiredoxins.
| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA (Estrogen Receptor) | - | Good binding affinity | Standard Drugs | Closer binding free energies |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Peroxiredoxins | 3MNG | Good binding affinity | Standard Drugs | Closer binding free energies |
| 3-Benzylchroman-4-ones | p53 | - | - | - | - |
Table 1: Docking performance of chromone and chroman-4-one derivatives against cancer and antioxidant targets.[1][2]
One study highlighted that novel N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives displayed favorable binding interactions with both HERA and Peroxiredoxin (3MNG), with binding free energies comparable to standard drugs, supporting their potential cytotoxic and antioxidant activities.[1] Another series of 3-Benzylchroman-4-ones was investigated for their anticancer activity, with molecular docking studies performed against the tumor suppressor protein p53.[2]
Anti-diabetic Targets
The potential of chromone derivatives as anti-diabetic agents has been explored through in silico methods, with a focus on targets like Insulin-Degrading Enzyme (IDE).
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) |
| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | - | -8.5 | Dapagliflozin | -7.9 |
| Vitexin | Insulin-Degrading Enzyme (IDE) | - | -8.3 | - | - |
| Myricetin | Insulin-Degrading Enzyme (IDE) | - | -8.4 | - | - |
Table 2: Comparative binding affinities of 3-formyl chromone derivatives with Insulin-Degrading Enzyme (IDE).[3]
Notably, 6-isopropyl-3-formyl chromone exhibited a stronger binding affinity for IDE than the standard drug dapagliflozin, as well as other known inhibitors like vitexin and myricetin, suggesting its potential as a promising anti-diabetic candidate.[3]
Neurological Targets
Chroman and chromone derivatives have shown promise as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease, and as ligands for the σ1 receptor, which is involved in various neurological processes.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chromone derivative 2l | Acetylcholinesterase (AChE) | 0.08 ± 0.03 | - | - |
| Chromone derivative 3q | Butyrylcholinesterase (BChE) | 0.04 ± 0.01 | - | - |
| Chromone derivative 3h | AChE / BChE (Dual inhibitor) | 0.15 ± 0.01 / 0.09 ± 0.01 | - | - |
| 3-cyanochromone (CyC) | Acetylcholinesterase (AChE) | 0.085 ± 0.0067 | Donepezil | 0.074 ± 0.0083 |
| 7-amino-3-methylchromone (AMC) | Acetylcholinesterase (AChE) | 0.103 ± 0.0119 | Donepezil | 0.074 ± 0.0083 |
Table 3: Inhibitory activity of chromone derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[4][5]
| Compound | Target Receptor | Ki (nM) | pKi |
| (3R,4R)-3a | σ1 receptor | 2.1 | 8.7 |
Table 4: Binding affinity of a 3-amino-chromane derivative for the σ1 receptor.[6]
Studies have identified chromone derivatives with potent inhibitory activity against both AChE and BChE, with some acting as dual inhibitors.[4] For instance, 3-cyanochromone demonstrated an IC50 value comparable to the FDA-approved drug Donepezil.[5] Furthermore, phenethylamine-containing 3-amino-chromane ligands have been shown to bind to the σ1 receptor with low nanomolar affinities.[6]
Experimental Protocols
The following outlines a generalized molecular docking protocol based on methodologies reported in the cited studies.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the this compound derivatives are typically drawn using software like GaussView and their geometries are optimized using Density Functional Theory (DFT) methods, for example, with the B3LYP functional.[7] Alternatively, 3D structures can be retrieved from databases such as PubChem in SDF format.[3]
-
Target Protein Preparation: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. The protein structures are then prepared for docking by adding hydrogen atoms, assigning bond orders, and minimizing the energy.[7]
2. Molecular Docking Simulation:
-
Software: AutoDock Vina is a commonly used software for performing molecular docking simulations to determine the binding regions and identify amino acid interactions.[3] Other tools like CDOCKER, which uses a CHARMm-based molecular dynamics scheme, are also employed.[8]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding. The location of the active site can be determined from the position of the co-crystallized ligand in the PDB structure.[8]
-
Docking and Scoring: The docking algorithm explores different conformations and orientations of the ligand within the defined active site. The resulting poses are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
3. Analysis of Results:
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode. The binding affinities of the studied compounds are compared with those of known inhibitors or standard drugs.[3]
Visualizing the Landscape
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical workflow for molecular docking studies.
Estrogen Signaling Pathway Inhibition
General Molecular Docking Workflow
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis, anticancer, structural, and computational docking studies of 3-benzylchroman-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Efficacy of Chroman-4-one Derivatives Against Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of various chroman-4-one derivatives, a class of compounds showing significant promise in oncological research. Due to the structural similarity and greater availability of efficacy data, this guide focuses on chroman-4-one derivatives as a close surrogate for chroman-3-ones. The information presented herein is collated from recent studies and is intended to aid researchers in drug discovery and development.
Data Presentation: Comparative Efficacy of Chroman-4-one Derivatives
The following table summarizes the cytotoxic activity of various chroman-4-one derivatives against a panel of human cancer cell lines. The efficacy is presented as IC50 values, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Benzylidenechroman-4-ones | Compound 1 | Colon Cancer (Multiple lines) | 8 - 20 | |
| Compound 3 | Colon Cancer (Multiple lines) | 15 - 30 | ||
| Compound 5 | Colon Cancer (Multiple lines) | 15 - 30 | ||
| Compound 1a-l | T-lymphocytes (Molt 4/C8, CEM) | Low micromolar range | ||
| Homoisoflavanones (Cremastranone Derivatives) | SH-19027 | Colorectal Cancer (HCT116, LoVo) | Nanomolar concentrations | |
| SHA-035 | Colorectal Cancer (HCT116, LoVo) | Nanomolar concentrations | ||
| Spiro-Pyrazoline Chroman-4-ones | Compound 2 | Leukemia (HL-60), Melanoma (WM-115) | < 10 | |
| Compound 7 | Leukemia (HL-60), Melanoma (WM-115) | > 10 | ||
| Compound 10 | Leukemia (HL-60) | < 10 | ||
| Epiremisporine Derivatives | Epiremisporine F (1) | Colon Carcinoma (HT-29) | 44.77 ± 2.70 | |
| Non-small Cell Lung Cancer (A549) | 77.05 ± 2.57 | |||
| Epiremisporine G (2) | Colon Carcinoma (HT-29) | 35.05 ± 3.76 | ||
| Non-small Cell Lung Cancer (A549) | 52.30 ± 2.88 | |||
| Epiremisporine H (3) | Colon Carcinoma (HT-29) | 21.17 ± 4.89 | ||
| Non-small Cell Lung Cancer (A549) | 31.43 ± 3.01 | |||
| 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one | Compound 35 | Colon Cancer (HCT116), Breast Cancer (MCF-7) | Potent activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these chroman-4-one derivatives are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the chroman-4-one derivatives and incubated for another 24-72 hours. A control group with no compound treatment is also maintained.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine, an early apoptotic marker, using Annexin V-FITC and distinguishing viable, early apoptotic, late apoptotic, and necrotic cells using propidium iodide (PI).
Protocol:
-
Cell Treatment: Cells are treated with the chroman-4-one derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anti-cancer activity of chroman-4-one derivatives.
Caption: A generalized workflow for screening the anticancer properties of chroman-4-one derivatives.
Caption: A simplified diagram of the intrinsic apoptosis pathway often induced by chroman-4-one derivatives.
Caption: The mechanism of G2/M cell cycle arrest induced by certain chroman-4-one derivatives through p21 induction.
A Comparative Guide to the Antimicrobial Properties of Chroman-3-one and Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Performance with Supporting Experimental Data
The urgent need for novel antimicrobial agents to combat rising drug resistance has propelled the investigation of various synthetic and natural compounds. Among these, chroman-3-one and chalcone derivatives have emerged as promising scaffolds for the development of new anti-infective drugs. This guide provides a comprehensive comparison of the antimicrobial activities of these two classes of compounds, supported by quantitative data from experimental studies, detailed methodologies, and visualizations of their synthetic pathways and mechanisms of action.
At a Glance: Antimicrobial Performance
The following table summarizes the antimicrobial activity, represented by Minimum Inhibitory Concentration (MIC) values, of selected this compound and chalcone derivatives against a panel of common bacterial and fungal pathogens. Lower MIC values indicate greater potency.
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| This compound | (E)-3-benzylidene-chroman-4-one | Candida albicans | 62.5 - 1000 | [1][2] |
| (E)-3-benzylidene-chroman-4-one | Candida krusei | 62.5 - 1000 | [1][2] | |
| Chromone-3-carbonitriles | Candida spp. | 5 - 50 | [3] | |
| Chromone 5-maleimide substitution compounds (CM3a) | Staphylococcus aureus | 8 | [4] | |
| Chalcone | 2',4'-dihydroxychalcone | Staphylococcus aureus | 0.39 - 12.5 | [5] |
| 2',4'-dihydroxychalcone | Methicillin-resistant S. aureus (MRSA) | 0.39 - 6.25 | [5] | |
| Licochalcone A | Staphylococcus aureus | 8 | ||
| 4-chloro derivative | Microsporum gypseum | < 25 (Superior to Ketoconazole) | [6] | |
| Unsubstituted derivative | Microsporum gypseum | < 25 (Superior to Ketoconazole) | [6] | |
| Chalcone with piperazinyl group (chloro substituted) | Escherichia coli, Salmonella typhi, S. aureus | Not specified, but greater inhibition than other derivatives | [7] | |
| 1,3,4-thiadiazole containing chalcone (D4) | Phomopsis sp. | 14.4 (EC50) | [8] |
Note: Data for this compound derivatives with broad-spectrum antimicrobial activity is less abundant in publicly available literature compared to chalcone derivatives. Much of the research on "chromanones" focuses on the 4-oxo isomer.
Experimental Protocols: A Closer Look at the Methodology
The antimicrobial activities summarized above are typically determined using standardized laboratory procedures. The following are detailed methodologies for two commonly employed techniques.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.[9][10][11][12][13]
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).
-
Stock solutions of the test compounds (this compound or chalcone derivatives) and control antibiotics, typically dissolved in a suitable solvent like DMSO.
-
-
Procedure:
-
Dispense the broth medium into all wells of the microtiter plate.
-
Create serial two-fold dilutions of the test compounds and control antibiotics across the wells of the plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).
-
-
Data Interpretation:
-
After incubation, visually inspect the plates for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Well Diffusion Method
This method is a common technique for screening the antimicrobial activity of compounds.[1][14][15]
-
Preparation of Materials:
-
Sterile Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Standardized inoculum of the test microorganism.
-
Sterile cork borer or pipette tip to create wells in the agar.
-
Solutions of the test compounds and control antibiotics.
-
-
Procedure:
-
Evenly spread the standardized microbial inoculum over the surface of the agar plate to create a lawn.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a specific volume of the test compound or control antibiotic solution into each well.
-
Allow the plates to stand for a period to permit diffusion of the compounds into the agar.
-
Incubate the plates under appropriate conditions.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Synthesis of Antimicrobial Derivatives
The synthesis of this compound and chalcone derivatives often involves established organic chemistry reactions. The following diagrams illustrate common synthetic pathways.
Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound and chalcone derivatives are attributed to their interaction with various cellular targets, leading to the disruption of essential microbial processes.
Chalcone Derivatives: A Multi-Target Approach
Chalcones exhibit a broad spectrum of antimicrobial activities by targeting multiple pathways in bacteria and fungi.[3][4][8][16]
This compound Derivatives: Emerging Mechanisms
While less extensively studied, the antimicrobial action of this compound derivatives is beginning to be elucidated. For instance, some chromone derivatives have been shown to inhibit the formation of biofilms, a key virulence factor in many pathogenic microbes.[3] In fungi, some derivatives are proposed to interfere with the plasma membrane.[1][2]
Conclusion
Both this compound and chalcone derivatives represent valuable scaffolds in the quest for new antimicrobial agents. Chalcones have been more extensively studied and have demonstrated potent, broad-spectrum activity against a wide range of bacterial and fungal pathogens through multiple mechanisms of action. Chroman-3-ones are a less explored but promising class of compounds, with initial studies indicating significant antifungal and antibiofilm potential. Further research into the synthesis and evaluation of a wider array of this compound derivatives is warranted to fully understand their antimicrobial spectrum and mechanism of action, which will enable a more direct and comprehensive comparison with the well-established chalcone family. This will ultimately aid in the rational design and development of novel and effective antimicrobial drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromone Derivatives CM3a Potently Eradicate Staphylococcus aureus Biofilms by Inhibiting Cell Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal and antibiofilm activities of chromones against nine Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nanobioletters.com [nanobioletters.com]
- 14. ijpcsonline.com [ijpcsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chroman-3-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Chroman-3-one, a heterocyclic ketone, requires careful consideration for its disposal to mitigate potential environmental and safety risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
Waste Segregation and Storage
Proper segregation is the foundational step in a compliant waste disposal plan. This compound waste should be kept separate from other chemical waste streams to prevent potentially hazardous reactions. It is particularly important to avoid contact with strong oxidizing agents.
Key Storage Guidelines:
-
Container: Use a designated, properly sealed, and clearly labeled waste container. The container material should be compatible with ketones.
-
Labeling: The label should clearly state "Hazardous Waste," "this compound," and include the approximate concentration and quantity.
-
Storage Location: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures that the chemical is handled and disposed of in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Workflow:
-
Collection: Collect all this compound waste, including contaminated materials such as gloves, absorbent pads, and empty containers, in the designated hazardous waste container.
-
Spill Management: In the event of a spill, immediately clean it up using appropriate absorbent materials. Sweep up the solid material, place it into a suitable container for disposal, and avoid generating dust.[1] The area of the spill should then be decontaminated.
-
Contacting a Waste Disposal Service: Arrange for the pickup and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor.
-
Documentation: Maintain a record of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste management company.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not explicitly documented in the provided resources, general guidelines for chemical waste apply. The following table summarizes key quantitative considerations based on general laboratory waste management principles.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (Satellite Area) | Up to 55 gallons of hazardous waste | General RCRA Guidelines |
| Acute Hazardous Waste Limit (P-list) | 1 quart of liquid or 1 kg of solid | General RCRA Guidelines |
| Container Rinsing | Triple rinse with a suitable solvent; collect rinsate as hazardous waste | General Laboratory Practice |
Note: this compound is not currently classified as a P-listed acute hazardous waste. However, it is prudent to minimize the volume of waste generated.
Experimental Protocols
Specific experimental protocols for the neutralization or in-lab treatment of this compound waste are not recommended without a thorough hazard assessment and validated procedure. The most reliable and safest method of disposal is through professional hazardous waste services. Any attempt at in-lab treatment should only be performed by qualified personnel with appropriate safety measures in place, following a carefully designed and approved protocol.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
